Tenovin-1
Description
a SIRT1 inhibitor with antineoplastic activity; structure in first source
Properties
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-13(24)21-16-9-11-17(12-10-16)22-19(26)23-18(25)14-5-7-15(8-6-14)20(2,3)4/h5-12H,1-4H3,(H,21,24)(H2,22,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWJIWFCOPZFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046920 | |
| Record name | Tenovin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380315-80-0 | |
| Record name | Tenovin-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380315800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenovin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENOVIN-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIQ6AID2B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tenovin-1: A Dual-Mechanism Anticancer Agent Targeting Sirtuin-p53 and Autophagy Pathways
Executive Summary
Tenovin-1 is a potent small-molecule compound identified through cell-based screens for its ability to activate the p53 tumor suppressor pathway. Its mechanism of action in cancer cells is multifaceted, primarily revolving around the inhibition of NAD⁺-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). This inhibition leads to the hyperacetylation and stabilization of p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis. Concurrently, and often independently of its effects on sirtuins and p53, this compound and its analogs disrupt cellular homeostasis by blocking autophagic flux. This is achieved by impairing lysosomal function, which prevents the degradation of autophagosomes and leads to the accumulation of cellular waste, ultimately triggering cell death. This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for the scientific community.
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating cell cycle arrest, apoptosis, and senescence to prevent malignant transformation. In many cancers where p53 is not mutated, its function is often suppressed by negative regulators, including the NAD⁺-dependent deacetylase SIRT1. SIRT1 deacetylates p53, promoting its degradation via the E3 ubiquitin ligase MDM2.[1] Consequently, inhibiting SIRT1 has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells.
This compound was discovered as a small molecule that activates p53-dependent transcription.[2] Subsequent studies revealed that it directly inhibits the enzymatic activity of both SIRT1 and SIRT2.[2][3] More recently, a second critical mechanism has been elucidated: the blockage of autophagic flux, a key cellular recycling process that cancer cells often exploit to survive metabolic stress.[4] This dual-action profile makes this compound a compelling compound for cancer research and therapeutic development.
Core Mechanism 1: SIRT1/SIRT2 Inhibition and p53 Activation
The SIRT1-p53 Signaling Axis
SIRT1 and SIRT2 are Class III histone deacetylases that play crucial roles in cell metabolism, stress resistance, and longevity. A key substrate of SIRT1 is the p53 protein. Under normal conditions, SIRT1 deacetylates p53 at lysine 382 (K382), which destabilizes p53 and facilitates its MDM2-mediated ubiquitination and subsequent proteasomal degradation.[2] This action effectively keeps p53 levels in check.
This compound's Interruption of the Axis
This compound functions as a direct inhibitor of the deacetylase activity of SIRT1 and SIRT2.[2][5] By binding to these sirtuins, this compound prevents the deacetylation of p53. This results in the accumulation of acetylated p53 (Ac-p53) at K382, a post-translational modification that enhances p53's stability and its ability to bind to DNA.[2] Stabilized and activated p53 can then translocate to the nucleus and initiate the transcription of its target genes. Treatment with this compound has been shown to elevate p53 protein levels within hours, without altering p53 mRNA levels, confirming its role in post-translational stabilization.[2][3]
Downstream Effects of p53 Activation
The activation of p53 by this compound triggers two primary tumor-suppressive outcomes:
-
Cell Cycle Arrest: p53 upregulates the expression of p21 (CDKN1A), a potent cyclin-dependent kinase inhibitor that halts the cell cycle, preventing the proliferation of damaged cells.[2][3]
-
Apoptosis: p53 induces the expression of pro-apoptotic proteins such as PUMA and BAX, which initiate the intrinsic mitochondrial apoptotic cascade, leading to programmed cell death.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Tenovin-6 impairs autophagy by inhibiting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tenovin-1: A Dual Inhibitor of Sirtuin Deacetylases and Dihydroorotate Dehydrogenase
An In-depth Technical Guide on the Core Targets and Mechanisms of Action
Abstract
Tenovin-1, a small molecule initially identified as a p53 activator, exerts its primary effects through the inhibition of two key cellular enzymes: the NAD+-dependent protein deacetylases Sirtuin-1 (SIRT1) and Sirtuin-2 (SIRT2). By targeting these sirtuins, this compound modulates the acetylation status of various protein substrates, leading to the activation of the p53 tumor suppressor pathway. More recent evidence has also identified dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, as a direct target of this compound. This dual-targeting mechanism underscores the compound's potential as a chemical probe for studying cellular metabolism and as a lead for the development of novel therapeutics. This guide provides a comprehensive overview of the primary targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Primary Molecular Targets
This compound's biological activity is primarily attributed to its inhibitory action on two distinct classes of enzymes:
-
Sirtuin Deacetylases (SIRT1 and SIRT2): this compound inhibits the protein deacetylase activity of SIRT1 and SIRT2.[1][2][3] Sirtuins are a class of NAD+-dependent enzymes that play crucial roles in regulating gene expression, metabolism, and cellular stress responses. The inhibition of SIRT1 and SIRT2 by this compound leads to the hyperacetylation of their respective substrates.[4]
-
Dihydroorotate Dehydrogenase (DHODH): this compound has been shown to directly inhibit the enzymatic activity of DHODH.[1][3][5] DHODH is a key enzyme in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.
Quantitative Data
The inhibitory potency of this compound and its more water-soluble analog, Tenovin-6, against their primary targets has been quantified in various studies. Due to the low aqueous solubility of this compound, comprehensive IC50 values are not always available; however, its activity is often compared to Tenovin-6.
| Compound | Target | IC50 Value | Reference |
| This compound | SIRT2 | Inhibits to the same extent as Tenovin-6 at 10 µM | [2] |
| DHODH | ~1.9 µM | [5] | |
| Tenovin-6 | SIRT1 | 21 µM | [2] |
| SIRT2 | 10 µM | [2] | |
| SIRT3 | 67 µM | [2] |
Signaling Pathways and Mechanisms of Action
Inhibition of SIRT1/SIRT2 and Activation of p53
The primary mechanism by which this compound activates p53 is through the inhibition of SIRT1 and SIRT2.[1][2] SIRT1 is known to deacetylate p53, leading to its ubiquitination and subsequent degradation by the proteasome, a process mediated by MDM2.[1][3] By inhibiting SIRT1, this compound prevents the deacetylation of p53, thereby stabilizing the protein and increasing its intracellular levels.[2][3] This leads to the activation of p53-dependent transcriptional programs, resulting in cell cycle arrest and apoptosis.[2][3]
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 activation.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
This compound's inhibition of DHODH disrupts the de novo pyrimidine synthesis pathway. This leads to a depletion of the pyrimidine nucleotide pool, which is essential for the synthesis of DNA and RNA. The resulting replicative stress can also contribute to the activation of p53 and cell cycle arrest.
Caption: this compound inhibits DHODH, disrupting pyrimidine synthesis.
Experimental Protocols
In Vitro Sirtuin Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against SIRT1 and SIRT2 using a fluorescently labeled peptide substrate.
Workflow:
Caption: Workflow for in vitro sirtuin inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.
-
Enzyme: Recombinant human SIRT1 or SIRT2.
-
Cofactor: NAD+ solution.
-
Substrate: Fluor-de-Lys®-SIRT1 (p53-derived) or Fluor-de-Lys®-SIRT2 (H3-derived) acetylated peptide substrate.
-
Inhibitor: this compound or Tenovin-6 dissolved in DMSO.
-
-
Assay Procedure:
-
To a 96-well plate, add NAD+ and the fluorescently labeled peptide substrate.
-
Add varying concentrations of this compound/6 or DMSO (vehicle control).
-
Initiate the reaction by adding the SIRT1 or SIRT2 enzyme.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing trypsin.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based p53 Activation Assay
This protocol outlines a method to assess the ability of this compound to increase p53 protein levels in cancer cell lines.
Detailed Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HCT116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-10 µM) or DMSO for a specified duration (e.g., 2, 6, 24 hours).[3]
-
-
Western Blot Analysis:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53 and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative increase in p53 protein levels in this compound-treated cells compared to control cells.
-
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Detailed Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., SCID or nude mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human tumor cells (e.g., BL2 Burkitt's lymphoma cells) into the flank of the mice.[2]
-
-
Tumor Growth and Treatment:
-
Allow the tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by intraperitoneal injection) or vehicle control to the respective groups according to a predetermined schedule and dosage.[6]
-
-
Tumor Measurement and Data Collection:
-
Measure the tumor volume periodically using calipers.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth in the this compound-treated group to the control group to determine the extent of tumor growth inhibition.
-
In Vitro DHODH Inhibition Assay
This protocol outlines a method to measure the inhibitory effect of this compound on DHODH enzymatic activity.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant human DHODH enzyme.
-
Substrates: Dihydroorotate and Coenzyme Q10 (or a synthetic electron acceptor like 2,6-dichloroindophenol - DCIP).
-
Assay buffer.
-
This compound dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, DHODH enzyme, and varying concentrations of this compound or DMSO.
-
Initiate the reaction by adding dihydroorotate and the electron acceptor.
-
Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP).[5]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the absorbance data.
-
Determine the percentage of inhibition for each this compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
This compound is a valuable chemical tool with a dual mechanism of action, primarily targeting the sirtuin deacetylases SIRT1 and SIRT2, and the metabolic enzyme DHODH. Its ability to inhibit SIRT1/SIRT2 leads to the activation of the p53 tumor suppressor pathway, while its inhibition of DHODH disrupts pyrimidine biosynthesis. This multifaceted activity makes this compound a subject of interest for both basic research into cellular signaling and metabolism, and for the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar small molecule inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Selective SIRT1/2 Inhibitor, Attenuates High-fat Diet-induced Hepatic Fibrosis via Inhibition of HSC Activation in ZDF Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenovin-1: A Technical Guide to its Discovery and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenovin-1 is a small molecule inhibitor of the NAD+-dependent deacetylases Sirtuin-1 (SIRT1) and Sirtuin-2 (SIRT2). Its discovery stemmed from a cell-based high-throughput screen for activators of the tumor suppressor protein p53. By inhibiting SIRT1 and SIRT2, this compound promotes the acetylation and subsequent activation of p53, leading to cell cycle arrest and apoptosis in cancer cells. This whitepaper provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study.
Discovery of this compound
This compound was identified through a cell-based high-throughput screening campaign designed to discover small molecules that can activate the p53 tumor suppressor pathway.[1] The primary screen utilized a human cancer cell line engineered with a p53-responsive reporter gene.
Experimental Workflow for Discovery
The discovery process for this compound followed a multi-step workflow, beginning with a primary screen of a chemical library and progressing through secondary assays and target identification studies.
Chemical Properties of this compound
This compound is a cell-permeable small molecule with the chemical name N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide. Due to its poor aqueous solubility, a more soluble analog, Tenovin-6, was synthesized and is often used in in vivo studies and some in vitro assays.[1]
| Property | Value | Reference |
| Molecular Formula | C20H23N3O2S | [2] |
| Molecular Weight | 369.48 g/mol | [2] |
| CAS Number | 380315-80-0 | [2] |
| Appearance | White to off-white solid | |
| Solubility | DMSO: ≥18.5 mg/mL (≥50 mM) | [2] |
| Water: Insoluble | [2] | |
| Storage | Store at -20°C | [2] |
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2, which are Class III histone deacetylases. This inhibition leads to the hyperacetylation of various cellular proteins, most notably the tumor suppressor p53.
Inhibition of SIRT1 and SIRT2
This compound and its more soluble analog, Tenovin-6, have been shown to inhibit the deacetylase activity of both SIRT1 and SIRT2. The IC50 values for Tenovin-6 are reported to be 21 µM for SIRT1 and 10 µM for SIRT2.[2] This inhibition is crucial for its downstream effects on p53.
Activation of p53
The tumor suppressor p53 is a key substrate of SIRT1. Deacetylation of p53 by SIRT1 at lysine 382 leads to its inactivation and subsequent degradation mediated by the E3 ubiquitin ligase MDM2.[1][3] By inhibiting SIRT1, this compound prevents the deacetylation of p53, leading to its accumulation in an acetylated, active state.[1][4] Activated p53 can then transcriptionally upregulate its target genes, such as p21, resulting in cell cycle arrest and apoptosis.[1]
Experimental Protocols
Cell-Based p53 Activation Assay
This protocol describes a method to assess the ability of this compound to induce p53 accumulation in cancer cells using Western blotting.
Materials:
-
Human cancer cell line expressing wild-type p53 (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p53, anti-acetyl-p53 (Lys382), anti-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 1-20 µM) or vehicle (DMSO) for the desired time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vitro SIRT1/SIRT2 Inhibition Assay (Fluorometric)
This protocol is based on the principle of commercially available fluorometric sirtuin activity assays (e.g., Fluor de Lys®).
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide corresponding to p53 residues 379-382 with an acetylated lysine and a fluorescent reporter)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound or Tenovin-6
-
Developer solution (containing a protease to release the fluorophore from the deacetylated substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound or Tenovin-6 in assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.
-
Add the Tenovin compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the SIRT1 or SIRT2 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the enzymatic reaction and add the developer solution.
-
Incubate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value.[5]
Yeast Genetic Screen for Target Identification
This protocol provides a general outline for a yeast-based genetic screen to identify the cellular target of a small molecule.[6][7]
Materials:
-
Saccharomyces cerevisiae deletion library (e.g., heterozygous or homozygous diploid collection)
-
Yeast growth medium (e.g., YPD)
-
Tenovin-6 (more water-soluble than this compound for yeast studies)
-
96-well plates
-
Plate reader
Procedure:
-
Grow the yeast deletion strains in 96-well plates.
-
Add a sub-lethal concentration of Tenovin-6 to the growth medium.
-
Incubate the plates and monitor yeast growth over time by measuring the optical density (OD) at 600 nm.
-
Identify strains that exhibit hypersensitivity (i.e., significantly reduced growth) in the presence of Tenovin-6 compared to the wild-type control.
-
The deleted gene in the hypersensitive strains represents a candidate target or a gene in a pathway that is essential for overcoming the effects of the compound. For Tenovin-6, this screen identified Sir2 as a key target.[1]
Conclusion
This compound, discovered through a p53-based cellular screen, is a valuable chemical probe for studying the roles of SIRT1 and SIRT2 in cellular processes. Its ability to activate p53 through sirtuin inhibition has established it as a promising lead compound for the development of novel anti-cancer therapeutics. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the biological activities and therapeutic potential of this compound and its analogs.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast genomics and drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From drug to protein: using yeast genetics for high-throughput target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenovin-1's Activation of the p53 Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of the molecular mechanisms by which Tenovin-1 activates the p53 tumor suppressor pathway. It details the core signaling cascade, presents quantitative data on its activity, outlines key experimental protocols for mechanism-of-action studies, and provides visual representations of the critical pathways and workflows.
Core Mechanism of Action
This compound is a small-molecule inhibitor that activates the p53 pathway primarily by targeting and inhibiting the NAD+-dependent deacetylase activity of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2][3] Under normal cellular conditions, SIRT1 and SIRT2 play a crucial role in suppressing p53 activity by deacetylating it at key lysine residues, particularly Lysine 382 (K382).[1][2] This deacetylation event marks p53 for ubiquitination by its primary negative regulator, the E3 ubiquitin ligase MDM2, leading to its subsequent degradation by the proteasome.[4][5]
This compound disrupts this regulatory cycle. By inhibiting SIRT1 and SIRT2, it prevents the deacetylation of p53.[6] This results in the accumulation of hyperacetylated p53. Acetylation at K382 sterically hinders the binding of MDM2, thereby protecting p53 from MDM2-mediated degradation.[1][4] The stabilized and acetylated p53 accumulates in the nucleus, where it functions as a potent transcription factor.[7] It then binds to the promoter regions of its target genes, such as CDKN1A (encoding p21) and PUMA, to induce cell cycle arrest and apoptosis, respectively.[1][2]
While the activation of p53 is a primary contributor to this compound's cytotoxic effects, studies have shown that it can also induce cell death in p53-null cancer cells, suggesting the existence of additional, p53-independent mechanisms of action.[1]
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade through which this compound activates p53.
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 acetylation, stabilization, and activation.
Data Presentation
The following tables summarize the quantitative effects of this compound and its more water-soluble analog, Tenovin-6, on sirtuin activity and cell viability.
Table 1: In Vitro Sirtuin Inhibition
| Compound | Target | IC50 Value (µM) | Source |
| Tenovin-6 | SIRT1 | 21 | [1][8] |
| Tenovin-6 | SIRT2 | 10 | [1][8] |
| Tenovin-6 | SIRT3 | 67 | [1] |
| This compound | SIRT2 | ~10* | [1] |
*this compound's poor water solubility prevented a full titration; however, at 10 µM, it inhibited SIRT2 to the same degree as 10 µM Tenovin-6.[1]
Table 2: Cellular Activity of this compound
| Cell Line | p53 Status | Treatment | Effect | Source |
| BL2 (Burkitt's Lymphoma) | Wild-Type | 10 µM this compound for 48 hours | >75% cell death | [1] |
| Various Tumor Lines | Wild-Type | Varies | p53 protein levels increase within 2 hours | [1][4] |
| HCT116 | Wild-Type | 10 µM this compound for 48 hours | Higher susceptibility to cell death | [1] |
| HCT116 p53-/- | Null | 10 µM this compound for 48 hours | Lower susceptibility to cell death | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Immunoprecipitation (IP) and Western Blotting for Acetylated p53
This protocol is designed to detect the increase in K382-acetylated p53 following this compound treatment.
A. Cell Lysis
-
Culture cells (e.g., HCT116 or MCF7) to 80-90% confluency in 10 cm plates.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control for a specified time (e.g., 6-8 hours).
-
Aspirate the media and wash the cell monolayer once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 0.5 mL of ice-cold RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide) to each plate.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly (3 pulses of 5 seconds each) on ice to shear DNA.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
B. Immunoprecipitation
-
Normalize the protein concentration for all samples. Take 500-1000 µg of total protein from each sample in a final volume of 500 µL with lysis buffer.
-
Optional Pre-clearing: Add 20 µL of Protein A/G agarose bead slurry to each lysate and incubate with gentle rocking for 1 hour at 4°C to reduce non-specific binding. Centrifuge at 1,000 x g for 1 minute and transfer the supernatant to a new tube.
-
Add 2-4 µg of a p53 primary antibody (e.g., mouse monoclonal anti-p53, DO-1) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rocking.
-
Add 30 µL of Protein A/G agarose bead slurry to each tube and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Pellet the beads by centrifugation at 1,000 x g for 30 seconds at 4°C.
-
Carefully aspirate the supernatant. Wash the bead pellet five times with 1 mL of ice-cold cell lysis buffer.
C. Western Blotting
-
After the final wash, resuspend the bead pellet in 40 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to elute proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute.
-
Load the supernatant onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-p53 (Lys382).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Control: Perform a parallel Western blot on input lysates (before IP) using antibodies for total p53 and a loading control (e.g., β-actin or GAPDH) to confirm p53 stabilization and equal protein loading.
Protocol 2: Cell Viability WST-1 Assay
This colorimetric assay quantifies the cytotoxic effect of this compound.
-
Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound (e.g., 0.1 to 50 µM). Include wells with vehicle control (DMSO) and wells with medium only (background control).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Shake the plate thoroughly for 1 minute on a shaker.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be >600 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
Experimental Workflow Diagram
The diagram below outlines the workflow for the Immunoprecipitation and Western Blotting experiment described in Protocol 1.
Caption: Workflow for detecting acetylated-p53 via Immunoprecipitation and Western Blotting.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 Activation: a case against Sir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53 activation vs. stabilization: an acetylation tale from the C-terminal tail - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Tenovin-1: An In-Depth Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-1 is a small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, specifically targeting SIRT1 and SIRT2. Its discovery has garnered significant interest within the scientific community due to its potent anti-cancer properties, which are primarily mediated through the activation of the p53 tumor suppressor pathway and the modulation of autophagy. This technical guide provides a comprehensive overview of the core downstream signaling pathways of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
Core Signaling Pathways
This compound exerts its cellular effects through two primary, yet distinct, signaling cascades:
-
SIRT1/SIRT2 Inhibition and p53 Activation: this compound inhibits the deacetylase activity of SIRT1 and SIRT2.[1][2][3] This inhibition leads to the hyperacetylation of various cellular proteins, including the tumor suppressor p53. Acetylation of p53 at key lysine residues prevents its ubiquitination and subsequent degradation by the E3 ubiquitin ligase MDM2.[1][2] The stabilized and activated p53 then translocates to the nucleus, where it transcriptionally activates target genes such as CDKN1A (encoding p21), leading to cell cycle arrest, and other pro-apoptotic genes, ultimately inducing apoptosis in cancer cells.[2]
-
Autophagy Inhibition: Independently of its effects on sirtuins and p53, this compound has been shown to inhibit autophagic flux. This process is crucial for cellular homeostasis and survival, particularly in cancer cells. This compound impairs lysosomal function, leading to the accumulation of autophagosomes and a blockage in the degradation and recycling of cellular components. This disruption of autophagy can contribute to cell death, especially in cancer cells that are highly dependent on this process for survival.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and effects of this compound and its more soluble analog, Tenovin-6.
| Compound | Target | IC50 | Reference |
| Tenovin-6 | SIRT1 | 21 µM | [2] |
| Tenovin-6 | SIRT2 | 10 µM | [2] |
| This compound | SIRT2 | Similar inhibition to Tenovin-6 at 10 µM | [2] |
Table 1: Sirtuin Inhibition by Tenovins. The IC50 values for Tenovin-6, a more water-soluble analog of this compound, against human SIRT1 and SIRT2 are presented. Due to solubility issues, a precise IC50 for this compound is not available, but its inhibitory effect on SIRT2 at a 10 µM concentration is comparable to that of Tenovin-6.
| Cell Line | Treatment | Effect | Time Point | Reference |
| ARN8 | 5 µM this compound | Increase in p53 protein levels | 4 hours | [4] |
| HCT116 (p53 wt) | 5 µM this compound | Induction of p21 expression | 24 hours | [4] |
| BL2 | 10 µM this compound | >75% cell death | 48 hours | [2] |
Table 2: Cellular Effects of this compound. This table highlights the impact of this compound on key downstream markers and cell viability in different cancer cell lines.
Signaling Pathway Diagrams
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 activation.
Caption: this compound inhibits autophagy by impairing lysosomal function.
Experimental Protocols
Sirtuin Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits used in the characterization of sirtuin inhibitors.[5]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant human SIRT1 or SIRT2 enzyme in assay buffer.
-
Prepare a solution of a fluorogenic acetylated peptide substrate and NAD+ in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add serial dilutions of this compound.
-
Add the diluted enzyme to each well.
-
Initiate the reaction by adding the substrate/NAD+ solution.
-
Incubate the plate at 37°C for 1 hour.
-
Add a developer solution containing a protease to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Incubate for 15 minutes at room temperature.
-
-
Data Analysis:
-
Measure fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Western Blotting for p53 and p21
This protocol is a standard method for analyzing protein expression levels.[4]
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53, p21, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Quantitative Real-Time PCR (qPCR) for p21 mRNA
This protocol measures changes in gene expression.[6]
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for CDKN1A (p21) and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.
-
Perform qPCR using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative expression of CDKN1A mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
-
Autophagy Flux Assay (LC3-II Western Blot)
This protocol assesses the impact of this compound on autophagy.[7][8][9]
-
Cell Treatment:
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the final 2-4 hours of the treatment period.
-
-
Western Blotting:
-
Perform Western blotting as described above, using a primary antibody specific for LC3.
-
-
Analysis:
-
Analyze the levels of LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An accumulation of LC3-II in the presence of the lysosomal inhibitor, which is further enhanced by this compound, indicates an inhibition of autophagic flux.
-
Cell Viability Assay (MTT)
This colorimetric assay measures cell metabolic activity as an indicator of viability.[10][11][12][13]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration.
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Co-Immunoprecipitation (Co-IP) of p53 and MDM2
This technique is used to study protein-protein interactions.[14][15][16]
-
Cell Lysis:
-
Treat cells with this compound.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against p53 or MDM2 overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against both p53 and MDM2 to confirm their interaction.
-
Conclusion
This compound is a multifaceted small molecule with significant potential in cancer therapy. Its ability to concurrently activate the p53 pathway through SIRT1/SIRT2 inhibition and disrupt cellular homeostasis via autophagy inhibition presents a powerful dual-pronged attack on cancer cells. The experimental protocols and data provided in this guide offer a foundational resource for researchers seeking to further investigate the intricate downstream signaling of this compound and explore its therapeutic applications. Further research into the precise molecular interactions and the interplay between these two major pathways will be crucial for the clinical development of this compound and its analogs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of p21/CIP1/WAF-1 mediated cell-cycle arrest by RNase L and tristetraprolin, and involvement of AU-rich elements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Counting & Health Analysis [sigmaaldrich.com]
- 14. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medicine.tulane.edu [medicine.tulane.edu]
- 16. A genetic approach to mapping the p53 binding site in the MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Tenovin-1 on p21 Protein Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Tenovin-1 on the expression of the p21 protein, a critical regulator of cell cycle progression. This compound, a small molecule inhibitor of the sirtuin family of deacetylases, has garnered significant interest for its potential as an anticancer agent. Understanding its molecular mechanisms, particularly its impact on key cell cycle regulators like p21, is paramount for its therapeutic development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound primarily functions as an inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent protein deacetylases.[1][2] The inhibition of these sirtuins by this compound triggers a cascade of events that ultimately leads to an increase in p21 protein expression through both p53-dependent and p53-independent mechanisms.
Quantitative Data Summary: this compound's Effect on p21 Expression
The following table summarizes the observed effects of this compound and its analogs on p21 mRNA and protein levels across various cancer cell lines.
| Compound | Cell Line | p53 Status | Concentration | Treatment Time | Effect on p21 mRNA | Effect on p21 Protein | Reference |
| This compound | MCF-7 | Wild-type | 10 µM | 2, 4, 8, 16, 24 hr | Increased | Increased | [2] |
| Tenovin-6 | Gastric Cancer Cells | Not Specified | 2 µM | 6, 24 hr | Increased | Not Specified | [3] |
| Tenovin-D3 | MDAMB468 | Mutant | Not Specified | 8 hr | Markedly Increased | Increased | [4] |
| Tenovin-D3 | MDAMB231 | Mutant | Not Specified | 6 hr | Increased | Not Specified | [4] |
| Tenovin-D3 | SAOS2 | Null | Not Specified | 6 hr | Increased | Not Specified | [4] |
| Tenovin-6 | MDAMB468 | Mutant | Not Specified | 6, 16 hr | Increased | Not Specified | [4] |
| Tenovin-6 | MDAMB231 | Mutant | Not Specified | 6, 16 hr | Increased | Not Specified | [4] |
Signaling Pathways
The induction of p21 by this compound can occur through two primary pathways:
p53-Dependent Pathway
In cancer cells with wild-type p53, this compound's inhibition of SIRT1 is the predominant mechanism. SIRT1 normally deacetylates and inactivates p53.[5] By inhibiting SIRT1, this compound leads to the accumulation of acetylated, active p53.[2] Activated p53 then acts as a transcription factor, binding to the promoter of the CDKN1A gene and upregulating the transcription of p21.[2][5]
Caption: p53-dependent pathway of this compound-induced p21 expression.
p53-Independent Pathway
Interestingly, Tenovin analogs, such as Tenovin-D3, have been shown to induce p21 expression in a p53-independent manner.[6][7] This effect is strongly associated with the inhibition of SIRT2.[4][6] While the precise downstream effectors of SIRT2 that regulate p21 are still under investigation, this pathway is significant as it suggests that Tenovins could be effective in cancers with mutated or deleted p53.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tenovin-D3, a novel small-molecule inhibitor of sirtuin SirT2, increases p21 (CDKN1A) expression in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenovin-1: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest
Executive Summary: Tenovin-1 is a potent small-molecule inhibitor of the NAD+-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). By targeting these key enzymes, this compound triggers a cascade of cellular events, primarily centered around the activation of the p53 tumor suppressor protein. This activation leads to two critical anti-neoplastic outcomes: apoptosis and cell cycle arrest. This technical document provides an in-depth exploration of the molecular mechanisms, signaling pathways, and quantitative effects of this compound, along with detailed experimental protocols for its study. It is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.
Mechanism of Action: From Sirtuin Inhibition to p53 Activation
This compound's primary mechanism of action is the inhibition of SIRT1 and SIRT2, which are Class III histone deacetylases.[1][2][3] Sirtuins play a crucial role in regulating cellular processes by deacetylating various protein substrates, including key tumor suppressors.
1.1 Inhibition of SIRT1 and SIRT2 SIRT1 and SIRT2 are known to deacetylate the p53 tumor suppressor protein at lysine 382 (K382).[1][4] This deacetylation marks p53 for ubiquitination and subsequent degradation by the E3 ubiquitin ligase, MDM2, thereby keeping p53 levels low in unstressed cells.[2][5] this compound directly interferes with the deacetylase activity of SIRT1 and SIRT2.[1][5] This inhibitory action is central to its anti-cancer effects.
1.2 p53 Acetylation and Stabilization By inhibiting SIRT1/SIRT2, this compound promotes the hyperacetylation of p53 at K382.[1][4] Acetylated p53 is protected from MDM2-mediated degradation, leading to its stabilization and accumulation in the nucleus within hours of treatment, without altering p53 mRNA levels.[1][2][5] This elevated level of active p53 allows it to function as a potent transcription factor, upregulating the expression of its downstream target genes, most notably CDKN1A (which codes for p21) and various pro-apoptotic proteins.[1][4]
Induction of Apoptosis
This compound's ability to stabilize p53 leads to robust induction of apoptosis. However, its cytotoxic effects are not strictly dependent on p53, indicating multiple pathways to cell death.
2.1 p53-Dependent Apoptosis In cancer cells with wild-type p53, this compound treatment leads to the transcriptional upregulation of pro-apoptotic Bcl-2 family members like Bax and PUMA. This initiates the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in programmed cell death.[6][7] This form of cell death is caspase-mediated.[6][7]
2.2 p53-Independent Apoptosis Notably, this compound can induce cell death even in p53-null or mutant cell lines.[1] In these cases, it triggers a caspase-independent cell death pathway.[6][7] This process involves the nuclear translocation of Apoptosis-Inducing Factor (AIF), a mitochondrial flavoprotein that causes chromatin condensation and large-scale DNA fragmentation.[6][7] This p53-independent mechanism is significant as it suggests a therapeutic window for cancers with mutated or deleted p53, which are often resistant to conventional therapies. In some p53-null Ewing's sarcoma cells, lower concentrations of this compound were found to be more effective at inducing cell death than higher concentrations, a phenomenon described as a nonlinear concentration response.[6][7]
Induction of Cell Cycle Arrest
A primary cellular response to p53 activation is a halt in cell cycle progression, which prevents the proliferation of damaged cells. This compound effectively induces cell cycle arrest, predominantly through the p53-p21 axis.
3.1 G1 Phase Arrest The most commonly observed effect of this compound on the cell cycle is arrest in the G1 phase.[8] Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor (CDKI) p21 (also known as WAF1/CIP1).[1][4] p21 then binds to and inhibits cyclin D/CDK4/6 and cyclin E/CDK2 complexes. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it bound to the E2F transcription factor and thereby blocking the expression of genes required for S-phase entry. This results in a robust G1 arrest.[9][10]
3.2 G2/M Phase Arrest While G1 arrest is the predominant outcome, studies in certain sarcoma cell lines have shown that this compound can also induce a significant increase in the population of cells in the G2/M phase, accompanied by a decrease in the G1 and S phase populations.[11] This suggests that the specific cellular context and genetic background of the cancer cell can influence the precise checkpoint at which the cell cycle is halted.
Quantitative Efficacy Data
The following tables summarize key quantitative data from studies investigating the efficacy of this compound and its more water-soluble analog, Tenovin-6.
Table 1: In Vitro Sirtuin Inhibition
| Compound | Target | IC50 Value | Reference(s) |
|---|---|---|---|
| Tenovin-6 | Human SIRT1 | 21 µM | [1][5] |
| Tenovin-6 | Human SIRT2 | 10 µM | [1][5] |
| Tenovin-6 | Human SIRT3 | 67 µM | [1] |
| this compound | Human SIRT2 | Similar inhibition to Tenovin-6 at 10 µM |[1] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Treatment | Result | Reference(s) |
|---|---|---|---|---|---|
| BL2 | Burkitt's Lymphoma | Wild-Type | 10 µM this compound for 48 hr | >75% cell death | [1] |
| MDA-MB-231 | Breast Cancer | Mutant | 10 µM this compound for 48 hr | High sensitivity (cell death) | [1] |
| MDA-MB-468 | Breast Cancer | Mutant | 10 µM this compound for 48 hr | High sensitivity (cell death) | [1] |
| ARN8 | Melanoma | Wild-Type | 10 µM this compound for 48 hr | ~50% cell death | [1] |
| NHDF | Normal Fibroblasts| Wild-Type | High concentrations | Primarily cytostatic, less toxic than in cancer cells |[1] |
Table 3: Effect of Tenovin-6 on Cell Cycle Distribution in DLBCL Cell Lines
| Cell Line | Treatment (24 hr) | % G1 Phase (Change vs Control) | % S Phase (Change vs Control) | Reference(s) |
|---|---|---|---|---|
| OCI-Ly1 | Dose-dependent Tenovin-6 | Significant Increase | Significant Decrease | [12] |
| DHL-10 | Dose-dependent Tenovin-6 | Significant Increase | Significant Decrease | [12] |
| U2932 | Dose-dependent Tenovin-6 | Significant Increase | Significant Decrease | [12] |
| RIVA | Dose-dependent Tenovin-6 | Significant Increase | Significant Decrease | [12] |
| HBL1 | Dose-dependent Tenovin-6 | Significant Increase | Significant Decrease | [12] |
| OCI-Ly10 | Dose-dependent Tenovin-6 | Significant Increase | Significant Decrease | [12] |
Note: DLBCL stands for Diffuse Large B-cell Lymphoma. Data reflects a dose-dependent trend.
Key Experimental Protocols
The following are standardized protocols for assessing the effects of this compound on cell lines.
5.1 Cell Viability Assessment (MTT Assay) This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[13][14]
-
Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Reading: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
5.2 Cell Cycle Analysis (Propidium Iodide Staining) This method uses the fluorescent intercalating agent propidium iodide (PI) to quantify DNA content and determine cell cycle phase distribution via flow cytometry.
-
Plating & Treatment: Seed cells in 6-well plates. After adherence, treat with the desired concentration of this compound for a specific time (e.g., 24 or 48 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.
5.3 Western Blot Analysis for p53 and p21 This technique is used to detect and quantify levels of specific proteins.
-
Plating & Treatment: Culture cells in 6-well or 10-cm dishes and treat with this compound for the desired time (e.g., 2, 6, 24 hours).
-
Lysis: Wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Probing: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for total p53, acetylated-p53 (K382), p21, and a loading control (e.g., β-actin or GAPDH), typically overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
This compound is a valuable chemical probe and a promising therapeutic lead that validates the SIRT1/SIRT2-p53 axis as a critical target in oncology. Its dual ability to induce both apoptosis and cell cycle arrest in a manner that can be independent of p53 status makes it particularly compelling. Further research and development, particularly focusing on improving the solubility and pharmacokinetic properties of this compound analogs like Tenovin-6, are warranted. Future studies should continue to explore its efficacy in combination with other chemotherapeutic agents and investigate its potential in treating a broader range of malignancies, including those with p53 mutations that are currently difficult to treat.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Selective SIRT1/2 Inhibitor, Attenuates High-fat Diet-induced Hepatic Fibrosis via Inhibition of HSC Activation in ZDF Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. The sirtuin 1/2 inhibitor this compound induces a nonlinear apoptosis-inducing factor-dependent cell death in a p53 null Ewing's sarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell cycle control by PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UCN-01-induced cell cycle arrest requires the transcriptional induction of p21(waf1/cip1) by activation of mitogen-activated protein/extracellular signal-regulated kinase kinase/extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tenovin-1 in Neuroblastoma: A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from the neural crest, remains a clinical challenge, particularly in high-risk, MYCN-amplified cases. Tenovin-1, a small molecule inhibitor of the sirtuin family of deacetylases, specifically SIRT1 and SIRT2, has emerged as a promising therapeutic agent in various cancers. This technical guide provides an in-depth overview of the research applications of this compound and its more soluble analog, Tenovin-6, in the context of neuroblastoma. It details the mechanism of action, summarizes key quantitative findings, provides experimental protocols, and visualizes the involved signaling pathways.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of SIRT1 and SIRT2, leading to the hyperacetylation of their substrates. A critical target of SIRT1 is the tumor suppressor protein p53. By inhibiting SIRT1, this compound prevents the deacetylation of p53, leading to its stabilization, activation, and subsequent induction of cell cycle arrest and apoptosis.[1]
Furthermore, in neuroblastoma, SIRT2 has been implicated in the stabilization of the MYCN oncoprotein. Inhibition of SIRT2 by compounds like this compound can promote the degradation of MYCN via the ubiquitin-proteasome pathway, offering a targeted approach for MYCN-amplified neuroblastomas.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and its analog Tenovin-6 in neuroblastoma and other cancer cell lines.
Table 1: In Vitro Efficacy of Tenovin Analogs (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tenovin-6 | - | Purified Human SirT1 | 21 | [1] |
| Tenovin-6 | - | Purified Human SirT2 | 10 | [1] |
| Tenovin-6 | - | Purified Human SirT3 | 67 | [1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Neuroblastoma
The following diagram illustrates the proposed mechanism of action of this compound in neuroblastoma cells, leading to p53 activation and MYCN degradation.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to evaluate the effects of this compound on neuroblastoma cells.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human neuroblastoma cell lines such as SK-N-AS (p53 wild-type, MYCN non-amplified), SH-SY5Y (p53 wild-type, MYCN non-amplified), and IMR-32 (p53 wild-type, MYCN amplified) can be used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). For experiments, dilute the stock solution in the complete culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow cells to adhere overnight, then replace the medium with fresh medium containing various concentrations of this compound or vehicle control. The incubation time will vary depending on the specific assay.
Cell Viability Assay (MTT Assay)
-
Seed neuroblastoma cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with increasing concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Seed neuroblastoma cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) can be quantified.
Western Blot Analysis
-
Treat neuroblastoma cells with this compound for the specified duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SIRT1, SIRT2, p53, acetylated-p53 (Lys382), MYCN, and cleaved caspase-3 overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Inoculation: Subcutaneously inject a suspension of neuroblastoma cells (e.g., 1-5 x 10⁶ cells in a mixture of medium and Matrigel) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Tenovin-6 (due to its better solubility) or vehicle control via intraperitoneal (i.p.) or oral gavage at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers, Volume = 0.5 x length x width²) and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound and its analogs represent a promising class of compounds for the treatment of neuroblastoma, particularly those with MYCN amplification. Their dual mechanism of action, involving both p53 activation and MYCN destabilization, provides a strong rationale for their further investigation. The protocols and data presented in this guide offer a framework for researchers to explore the therapeutic potential of this compound in neuroblastoma and to contribute to the development of novel treatment strategies for this challenging pediatric cancer. Further research is warranted to establish comprehensive dose-response relationships in a broader range of neuroblastoma cell lines and to optimize in vivo treatment regimens.
References
Investigating the Effects of Tenovin-1 in Melanoma Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Tenovin-1, a potent small-molecule inhibitor of sirtuins, on melanoma cell lines. This document details the mechanism of action, experimental protocols, and expected outcomes, supported by data from peer-reviewed literature, to aid researchers in designing and executing studies investigating this compound as a potential therapeutic agent for melanoma.
Introduction to this compound and its Role in Melanoma
This compound is a cell-permeable small molecule that has been identified as an inhibitor of the NAD+-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] In the context of melanoma, where SIRT1 is often overexpressed, this compound's inhibitory action has significant anti-tumor implications.[1][3] By inhibiting SIRT1/2, this compound prevents the deacetylation of key tumor suppressor proteins, most notably p53. This leads to the stabilization and activation of p53, which in turn transcriptionally activates its downstream targets, such as the cyclin-dependent kinase inhibitor p21.[1][3] The activation of the p53 pathway ultimately results in anti-proliferative effects, including cell cycle arrest and apoptosis in melanoma cells.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity of this compound and its more soluble analog, Tenovin-6, in melanoma cell lines.
| Compound | Target | IC50 (µM) | Reference |
| Tenovin-6 | SIRT1 | 21 | [2] |
| Tenovin-6 | SIRT2 | 10 | [2] |
| Tenovin-6 | SIRT3 | 67 | [2] |
Table 1: Inhibitory Concentration (IC50) of Tenovin-6 against Sirtuins. This table presents the half-maximal inhibitory concentrations of Tenovin-6 for human SIRT1, SIRT2, and SIRT3.
| Cell Line | Compound | IC50 (µM) | Reference |
| A375 | JW-1-283 (this compound analog) | 2.2 | |
| M14 | JW-1-283 (this compound analog) | 11.3 | |
| RPMI-7951 | JW-1-283 (this compound analog) | 11.1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for investigating its effects in melanoma cell lines.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on melanoma cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on melanoma cell lines and to calculate the IC50 value.
Materials:
-
Melanoma cell lines (e.g., A375, Hs294T, G361)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Clonogenic Survival Assay
Objective: To assess the long-term effect of this compound on the ability of single melanoma cells to form colonies.
Materials:
-
Melanoma cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Treatment: Treat melanoma cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 24 hours in a T25 flask.
-
Cell Seeding: After treatment, trypsinize the cells, count them, and seed a low, known number of cells (e.g., 500-1000 cells) into 6-well plates containing fresh, drug-free complete culture medium.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2, allowing colonies to form.
-
Colony Fixation and Staining:
-
Wash the plates twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in melanoma cells.
Materials:
-
Melanoma cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed melanoma cells in 6-well plates and treat with different concentrations of this compound (e.g., 0, 5, 10, 25 µM) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the floating cells from the supernatant.
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant and present the data as bar graphs.
Western Blot Analysis
Objective: To detect changes in the expression and post-translational modification of key proteins in the this compound signaling pathway.
Materials:
-
Melanoma cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-SIRT2, anti-p53, anti-acetyl-p53, anti-p21, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat melanoma cells with this compound as desired. Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
Conclusion
This technical guide provides a foundational framework for investigating the effects of this compound on melanoma cell lines. The provided protocols and background information are intended to assist researchers in designing robust experiments to further elucidate the therapeutic potential of sirtuin inhibitors in melanoma. While the anti-proliferative and pro-apoptotic effects of this compound are well-documented, further research is needed to establish comprehensive dose-response relationships in a wider range of melanoma cell lines and to explore its efficacy in in vivo models.
References
understanding the discovery of Tenovin-1 through cell-based screening
An In-depth Technical Guide to the Discovery of Tenovin-1 Through Cell-Based Screening
Introduction
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] Consequently, the activation of wild-type p53 in tumor cells is a promising therapeutic strategy. However, under normal conditions, p53 activity is tightly controlled by negative regulators like the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2][3] The discovery of small molecules that can activate p53, particularly those that do not rely on genotoxic mechanisms, represents a significant advancement in cancer therapy.[1]
This technical guide details the discovery and characterization of this compound, a potent p53 activator identified through a forward chemical genetics approach. We will explore the cell-based screening methodology that led to its discovery, the subsequent elucidation of its mechanism of action, and the key experimental protocols that defined its biological activity.
Discovery via Cell-Based Phenotypic Screening
This compound was identified from a screen of 30,000 drug-like small molecules for their ability to activate the p53 pathway.[4] This discovery highlights the power of cell-based assays in identifying bioactive compounds with desirable cellular effects, even without prior knowledge of their molecular targets.[4][5]
Primary Screening Assay
The primary screen was designed to be a robust, simple, and cost-effective method to identify compounds that could induce an endogenous p53-dependent promoter.[4] This approach ensures that identified "hit" compounds are cell-permeable and active at low concentrations.[4]
The workflow for the primary cell-based screen is illustrated below.
Mechanism of Action: Inhibition of Sirtuins
Following its identification, the molecular target of this compound was unknown. A combination of genetic screening in yeast, biochemical assays, and target validation in mammalian cells revealed that Tenovins act by inhibiting SIRT1 and SIRT2, two members of the sirtuin family of NAD+-dependent protein deacetylases.[4][6]
Target Identification and Validation
A yeast genetic screen was employed to identify potential targets. This powerful technique can pinpoint specific genes whose modification (e.g., overexpression or deletion) confers resistance or sensitivity to a compound, thereby suggesting a functional link. The screen identified Sir2 as a key target.[4] Subsequent biochemical assays with purified human sirtuins confirmed that Tenovins directly inhibit the deacetylase activity of both SIRT1 and SIRT2.[4]
The general workflow for target identification is depicted below.
Signaling Pathway
This compound-mediated inhibition of SIRT1 and SIRT2 leads to the stabilization and activation of p53.[7][8] SIRT1 is known to deacetylate p53, which facilitates its ubiquitination by MDM2 and subsequent degradation. By inhibiting SIRT1, this compound prevents p53 deacetylation, thereby protecting it from MDM2-mediated degradation.[4][7] This leads to an accumulation of acetylated, active p53 in the nucleus. Activated p53 then transcriptionally upregulates its target genes, such as the cyclin-dependent kinase inhibitor p21CIP1/WAF1, resulting in cell cycle arrest and apoptosis.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of p53 Activators in a Human Microarray Compendium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Tenovin-1: A Potent Modulator of Autophagy Through Lysosomal Impairment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenovin-1, a small molecule initially identified as an inhibitor of the sirtuin deacetylases SIRT1 and SIRT2 and an activator of p53, has emerged as a significant modulator of autophagy. Contrary to early hypotheses, its profound impact on the autophagic process is now understood to be largely independent of its effects on SIRT1 and p53. This technical guide delineates the core mechanism of this compound-mediated autophagy modulation, which centers on the impairment of lysosomal function, leading to a blockage of autophagic flux. This guide provides a comprehensive overview of the underlying molecular interactions, detailed experimental protocols for studying these effects, and a compilation of quantitative data to support further research and drug development endeavors.
Mechanism of Action: A SIRT1/p53-Independent Blockade of Autophagic Flux
This compound and its more soluble analog, Tenovin-6, induce the accumulation of autophagosomes within the cell. However, this accumulation is not a result of increased autophagosome formation but rather a consequence of inhibited autophagosome degradation. This critical distinction identifies this compound as a late-stage autophagy inhibitor.
The primary mechanism underpinning this activity is the impairment of lysosomal function. The key structural feature responsible for this effect is the aliphatic tertiary amine side chain present in the Tenovin molecule.[1] This chemical moiety is believed to become protonated within the acidic environment of the lysosome, leading to its accumulation and a subsequent increase in lysosomal pH.[1] This alkalinization of the lysosome disrupts the optimal activity of pH-dependent lysosomal hydrolases, which are essential for the degradation of autophagosomal cargo. Consequently, the fusion of autophagosomes with compromised lysosomes is impeded, resulting in a "traffic jam" of autophagosomes, a phenomenon referred to as blocked autophagic flux.[1][2]
Crucially, this mechanism of action is independent of this compound's effects on SIRT1 and p53.[1] Studies have demonstrated that this compound and its derivatives can induce the accumulation of the autophagosome marker LC3-II in cells with mutated or null p53, and in a manner that does not correlate with SIRT1 inhibition.[1] This finding is critical for the interpretation of experimental results and for the targeted design of novel therapeutic strategies.
Signaling Pathway Diagram
Caption: this compound's SIRT1/p53-independent mechanism of autophagy modulation.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound and its analog Tenovin-6 on cell viability and autophagy markers in various cancer cell lines.
Table 1: IC50 Values of this compound and Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HTB-26 | Breast Cancer | 10 - 50 | [3] |
| This compound | PC-3 | Pancreatic Cancer | 10 - 50 | [3] |
| This compound | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [3] |
| This compound | HCT116 | Colorectal Cancer | 22.4 | [3] |
| Tenovin-6 | OCI-Ly1 | Diffuse Large B-cell Lymphoma | ~5 | [2] |
| Tenovin-6 | DHL-10 | Diffuse Large B-cell Lymphoma | ~5 | [2] |
| Tenovin-6 | U2932 | Diffuse Large B-cell Lymphoma | ~5 | [2] |
| Tenovin-6 | RIVA | Diffuse Large B-cell Lymphoma | ~2.5 | [2] |
| Tenovin-6 | HBL1 | Diffuse Large B-cell Lymphoma | ~5 | [2] |
| Tenovin-6 | OCI-Ly10 | Diffuse Large B-cell Lymphoma | ~5 | [2] |
Table 2: Effect of Tenovins on Autophagy Markers
| Compound | Cell Line | Treatment | Effect on LC3-II | Effect on p62/SQSTM1 | Reference |
| Tenovin-39 | ARN8 | 10 µM, 6 hours | Increased | Increased (24h) | [1] |
| Tenovin-50 | ARN8 | 10 µM, 6 hours | Increased | Increased (24h) | [1] |
| Tenovin-6 | OCI-Ly1 | 5 µM, 8 hours | Increased | Increased | [2] |
| Tenovin-6 | CLL Cells | Not specified | Increased | Increased | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the effects of this compound on autophagy.
Western Blotting for LC3-II and p62/SQSTM1
This protocol is for the detection and semi-quantification of the autophagosome-associated protein LC3-II and the autophagy substrate p62/SQSTM1. An increase in both proteins is indicative of blocked autophagic flux.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels (15% for LC3, 10% for p62).
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1.
-
HRP-conjugated secondary antibody (anti-rabbit IgG).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells at a desired density and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO). To confirm autophagic flux blockage, a positive control for late-stage autophagy inhibition like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow: Western Blotting
Caption: Workflow for Western Blot analysis of autophagy markers.
mCherry-EGFP-LC3 Fluorescence Microscopy
This technique allows for the visualization and quantification of autophagic flux by utilizing a tandem fluorescently tagged LC3 protein. In neutral pH autophagosomes, both mCherry and EGFP fluoresce (yellow puncta). Upon fusion with acidic lysosomes to form autolysosomes, the EGFP signal is quenched, while the acid-stable mCherry continues to fluoresce (red puncta). An accumulation of yellow puncta upon this compound treatment indicates a block in autophagic flux.
Materials:
-
Cells stably expressing the mCherry-EGFP-LC3 plasmid.
-
Fluorescence microscope with appropriate filters for EGFP and mCherry.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Culture and Treatment: Plate mCherry-EGFP-LC3 expressing cells on glass-bottom dishes or coverslips. Treat with this compound and controls as described for Western blotting. An autophagy inducer like rapamycin or starvation can be used as a positive control for flux.
-
Live-Cell Imaging or Fixation: Image live cells or fix them with 4% paraformaldehyde.
-
Image Acquisition: Acquire images using a fluorescence microscope, capturing both the EGFP (green) and mCherry (red) channels.
-
Image Analysis:
-
Merge the green and red channels.
-
Quantify the number of yellow (mCherry+EGFP+) and red (mCherry+EGFP-) puncta per cell.
-
An increase in the ratio of yellow to red puncta upon this compound treatment compared to the control indicates a blockage of autophagic flux.
-
Cell Viability Assay (e.g., MTT or WST-1 Assay)
These colorimetric assays measure cell metabolic activity as an indicator of cell viability, allowing for the determination of this compound's cytotoxic effects and the calculation of its IC50 value.
Materials:
-
96-well plates.
-
MTT or WST-1 reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.
-
Solubilization (MTT only): If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Logical Relationships and Interpretations
The experimental outcomes described above are interconnected and provide a comprehensive picture of this compound's effect on autophagy.
Caption: Logical flow from this compound treatment to experimental outcomes.
An increase in both LC3-II and p62 levels, as detected by Western blotting, is a strong indicator of impaired autophagic degradation. This is further corroborated by the accumulation of yellow puncta in cells expressing the mCherry-EGFP-LC3 reporter. The culmination of this sustained autophagic stress is often a reduction in cell viability, which can be quantified through assays like MTT or WST-1 to determine the cytotoxic potency of this compound.
Conclusion and Future Directions
This compound represents a valuable tool for studying the intricate process of autophagy and holds potential as a therapeutic agent, particularly in oncology. Its ability to block autophagic flux through a SIRT1/p53-independent mechanism of lysosomal impairment distinguishes it from many other autophagy modulators. The detailed protocols and compiled data in this guide are intended to facilitate further research into the precise molecular interactions of this compound within the lysosome and to explore its synergistic potential with other anti-cancer therapies. Future investigations should focus on elucidating the exact molecular targets of this compound within the lysosome and on designing novel analogs with enhanced potency and specificity for inducing lysosomal dysfunction and subsequent cancer cell death.
References
- 1. Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Dysregulation of autophagy in chronic lymphocytic leukemia with the small-molecule Sirtuin inhibitor Tenovin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
exploring the effect of Tenovin-1 on gene expression
An In-depth Technical Guide to the Effects of Tenovin-1 on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small-molecule compound identified through cell-based screens for its ability to activate the p53 tumor suppressor protein.[1] It functions primarily as a potent inhibitor of two members of the sirtuin family of NAD+-dependent deacetylases: Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] By inhibiting these enzymes, this compound modulates the acetylation status of various protein targets, leading to significant alterations in gene expression and cellular processes such as cell cycle arrest, apoptosis, and senescence.[3][4] This guide provides a comprehensive overview of the molecular mechanisms of this compound, its impact on gene expression profiles, and detailed protocols for relevant experimental studies.
Core Mechanism of Action: SIRT1/SIRT2 Inhibition and p53 Activation
This compound's primary mechanism involves the inhibition of the protein-deacetylating activities of SIRT1 and SIRT2.[1][5] In the context of cancer biology, SIRT1 is a critical negative regulator of the p53 tumor suppressor. SIRT1 deacetylates p53 at lysine 382 (K382), which marks p53 for ubiquitination and subsequent degradation by MDM2.[3][6]
By inhibiting SIRT1, this compound prevents the deacetylation of p53. This leads to an accumulation of acetylated p53 (Ac-p53), a more stable and transcriptionally active form of the protein.[1][3] Activated p53 then translocates to the nucleus and binds to the promoter regions of its target genes, initiating a transcriptional program that can lead to cell cycle arrest or apoptosis.[1][7] this compound has been shown to elevate p53 protein levels within two hours of treatment without altering p53 mRNA levels, indicating its effect is post-translational.[1][5]
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 activation and other downstream effects.
Impact on Gene Expression
The primary consequence of this compound treatment is the altered expression of p53 target genes. However, its effects extend beyond the p53 pathway, in part due to the inhibition of SIRT2 and the modulation of other transcription factors.
Upregulated Genes
Treatment with this compound leads to the transcriptional activation of canonical p53 target genes involved in cell cycle control and apoptosis.
| Gene Name | Full Name | Function | Cell Line Example | Citation |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest (p21) | HCT-116 | [1][8] |
| PUMA | p53 Upregulated Modulator of Apoptosis | Pro-apoptotic | ARN8 Melanoma | [3] |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic | ARN8 Melanoma | [3] |
Downregulated Genes
This compound can also lead to the downregulation of genes, often those involved in cell proliferation and survival. This can occur through indirect mechanisms following p53 activation or through p53-independent pathways. In studies on hepatic fibrosis, this compound administration led to a decrease in the mRNA expression of SIRT1 and SIRT2 themselves.[9]
| Gene Name | Full Name | Function | Experimental Model | Citation |
| SIRT1 | Sirtuin 1 | Deacetylase, cell survival | HFD-fed rat liver | [9] |
| SIRT2 | Sirtuin 2 | Deacetylase, cell cycle | HFD-fed rat liver | [9] |
p53-Independent Gene Expression Changes
This compound can induce cell death even in p53-null cells, indicating the existence of p53-independent mechanisms.[1][10] In p53-null Ewing's sarcoma cells, this compound treatment resulted in gene expression changes in Bcl-2 family members and the nuclear translocation of apoptosis-inducing factor (AIF).[10] Furthermore, a derivative, Tenovin-D3, which preferentially inhibits SirT2, was shown to increase the expression of the cell-cycle regulator p21 (CDKN1A) in a p53-independent manner.[11]
Experimental Protocols
Investigating the effects of this compound on gene expression typically involves a series of molecular and cellular biology techniques.
Caption: A typical experimental workflow for studying this compound's effects on gene expression.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HCT-116, ARN8 melanoma cells) in appropriate culture vessels and media.[6] Allow cells to adhere and reach 60-70% confluency.
-
Stock Solution: Prepare a 10 mM stock solution of this compound (BPS Bioscience, Cat. No. 27660) in DMSO. Store at -20°C.[5]
-
Treatment: Dilute the this compound stock solution in fresh culture media to the desired final concentration (e.g., 5-10 µM).[1][6] Replace the existing media with the this compound-containing media. For a control, use media with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 2 hours for early p53 activation, 24-48 hours for apoptosis or gene expression studies).[1]
RNA Extraction and RT-qPCR for Target Gene Analysis
-
RNA Isolation: After treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA using a standard RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions, including a DNase treatment step.
-
cDNA Synthesis: Quantify the RNA concentration and assess its purity (A260/A280 ratio). Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform quantitative PCR using a qPCR instrument. A typical reaction mixture includes: cDNA template, forward and reverse primers for the gene of interest (e.g., CDKN1A) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated sample to the DMSO control.
Western Blot for Protein Acetylation and Expression
-
Protein Extraction: Following this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein lysate and separate the proteins on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-p53 (acetyl K382)
-
Anti-total p53
-
Anti-p21
-
Anti-acetylated-α-Tubulin (for SIRT2 activity)
-
Anti-β-actin or GAPDH (as a loading control)
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a valuable chemical probe for studying the roles of SIRT1 and SIRT2 in cellular physiology and disease. Its primary effect on gene expression is mediated through the stabilization and activation of the p53 tumor suppressor, leading to the upregulation of genes involved in cell cycle arrest and apoptosis.[1][2] However, growing evidence highlights significant p53-independent effects that contribute to its biological activity, particularly through the inhibition of SIRT2.[10][11] The provided protocols offer a foundational framework for researchers to explore and quantify the impact of this compound on specific gene targets and global expression profiles, furthering our understanding of sirtuin biology and its therapeutic potential.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Selective SIRT1/2 Inhibitor, Attenuates High-fat Diet-induced Hepatic Fibrosis via Inhibition of HSC Activation in ZDF Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The sirtuin 1/2 inhibitor this compound induces a nonlinear apoptosis-inducing factor-dependent cell death in a p53 null Ewing's sarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: Preparing Tenovin-1 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenovin-1 is a cell-permeable small molecule that functions as a potent activator of the tumor suppressor protein p53. It exerts its effects through the inhibition of the NAD+-dependent protein deacetylating activities of Sirtuin-1 (SirT1) and Sirtuin-2 (SirT2).[1][2] This inhibition prevents the MDM2-mediated ubiquitination and subsequent degradation of p53, leading to p53 accumulation and the induction of apoptosis in p53-expressing tumor cells.[1][3] Additionally, this compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH).[1][3] These application notes provide a detailed protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (DMSO) as a solvent, along with guidelines for its storage and use in cell-based assays.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃N₃O₂S | [1] |
| Molecular Weight | 369.48 g/mol | [1] |
| CAS Number | 380315-80-0 | [1] |
| Appearance | White to off-white solid | |
| Solubility in DMSO | Up to 250 mg/mL (676.62 mM) | [1] |
| Purity | ≥98% (HPLC) | [4] |
Table 2: Recommended Storage and Stability of this compound Solutions
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | Up to 3 years | [1] |
| DMSO Stock Solution | -20°C | Up to 1 month | [1] |
| DMSO Stock Solution | -80°C | Up to 1 year | [1] |
Note: To ensure the longevity of the stock solution, it is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (e.g., ≥98% purity)
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Safety Precautions:
-
This compound is a bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care.
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out 3.70 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculation: To prepare a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 369.48 g/mol = 3.6948 mg ≈ 3.70 mg for 1 mL.
-
-
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if precipitation is observed.[3][5]
-
Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: General Cell-Based Assay Using this compound
This protocol provides a general workflow for treating cultured cells with this compound to assess its biological activity.
Materials:
-
Cultured cells of interest (e.g., MCF-7, HCT116)[1]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Reagents for the desired downstream analysis (e.g., MTT reagent for viability, Annexin V/PI for apoptosis)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. A common working concentration for this compound is 10 µM.[1][2]
-
Example Dilution for 10 µM: To prepare 1 mL of 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of culture medium (a 1:1000 dilution).
-
-
Vehicle Control: Prepare a vehicle control by diluting the DMSO to the same final concentration as in the highest concentration of this compound treatment (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay and cell type. A 48-hour treatment is often used for cell death assays.[2]
-
Downstream Analysis: Following incubation, perform the desired analysis to assess the effects of this compound. This may include:
-
Cell Viability/Proliferation: MTT, WST-1, or CellTiter-Glo® assays.
-
Apoptosis: Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays.
-
Protein Analysis: Western blotting to detect changes in p53, acetylated p53, or other target proteins.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits SIRT1/SIRT2, stabilizing p53 and promoting apoptosis.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for evaluating the biological effects of this compound in cell culture.
References
Application Notes and Protocols for Tenovin-1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tenovin-1, a potent SIRT1 and SIRT2 inhibitor, in various in vitro experimental settings. The included protocols and data summaries are intended to facilitate the determination of its optimal concentration and to elucidate its mechanism of action.
Introduction
This compound is a small molecule that functions as a p53 activator by inhibiting the deacetylase activity of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2][3] This inhibition leads to the protection of p53 from MDM2-mediated degradation, resulting in increased p53 levels and the activation of its downstream targets, such as p21.[1][2][4] Consequently, this compound can induce cell growth repression and apoptosis in tumor cells expressing wild-type p53.[1][3] It is also known to inhibit dihydroorotate dehydrogenase (DHODH).[1][5]
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of this compound is cell-line and assay-dependent. The following table summarizes effective concentrations and IC50 values reported in various in vitro studies. It is crucial to perform a dose-response experiment for each new cell line and assay.
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| MCF7 | Functional Assay (Western Blot) | 10 µM | 6 h | Increased p53 expression | [1] |
| BL2 (Burkitt's lymphoma) | Cell Viability | 10 µM | 48 h | >75% cell death | [2] |
| Various Tumor Cell Lines | Cell Growth Inhibition | 10 µM | 4 days | Decreased cell growth | [2] |
| Gastric Cancer Cell Lines (MKN-45, NUGC-4, STKM-2, SNU-1, NUGC-3, STKM-1, KatoIII) | Cell Viability (WST-8) | IC50: 2.34 - 4.28 µM | 72 h | Growth inhibition | [6] |
| LX-2 (Hepatic Stellate Cells) | Functional Assay (Western Blot) | 30 µM and 60 µM | 24 h | Downregulation of fibrosis markers | [7][8] |
| HepG2/LX-2 Co-culture | Cell Viability | 10 µM and 20 µM | - | Minimal cytotoxicity | [7][9] |
| SK-N-MC | Cell Viability | 1-10 µM | - | Bell-shaped concentration-dependent cell death | [5] |
| Glioblastoma cells and rat primary astrocytes | Functional Assay | 5 µM | - | Increased nuclear size | [5] |
| NSCLC cells | Cell Proliferation | 10 µM | - | Reduced proliferation and anchorage-independent growth | [5] |
Note on Solubility and Storage: this compound is soluble in DMSO up to 25 mM. Stock solutions should be stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Solid this compound should be stored at or below -20°C.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumor Effects of a Sirtuin Inhibitor, Tenovin-6, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Selective SIRT1/2 Inhibitor, Attenuates High-fat Diet-induced Hepatic Fibrosis via Inhibition of HSC Activation in ZDF Rats [ijbs.com]
- 8. This compound, a Selective SIRT1/2 Inhibitor, Attenuates High-fat Diet-induced Hepatic Fibrosis via Inhibition of HSC Activation in ZDF Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbs.com [ijbs.com]
Application Notes and Protocols for Tenovin-1 in vivo Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-1 is a small molecule identified as a potent activator of the tumor suppressor protein p53.[1][2][3] It functions by inhibiting the NAD+-dependent deacetylase activity of Sirtuin-1 (SIRT1) and Sirtuin-2 (SIRT2).[1][2][3][4] This inhibition leads to the hyperacetylation of p53, protecting it from MDM2-mediated ubiquitination and degradation, thereby increasing its cellular levels and transcriptional activity.[2][3] Due to its role in p53 activation, this compound and its more soluble analog, Tenovin-6, have been investigated for their potential as anti-cancer agents. These application notes provide a detailed guide for the in vivo administration of this compound in mouse models based on published research.
Mechanism of Action: this compound Signaling Pathway
This compound's primary mechanism of action involves the inhibition of SIRT1 and SIRT2, which are class III histone deacetylases. In normal cellular processes, SIRT1 can deacetylate p53 at lysine 382, leading to its destabilization. By inhibiting SIRT1 and SIRT2, this compound promotes the acetylation of p53, enhancing its stability and ability to act as a transcription factor for target genes involved in cell cycle arrest and apoptosis.[1]
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 acetylation and activation.
In vivo Dosage and Administration Data
The following tables summarize the reported dosages and administration details for this compound and its analog Tenovin-6 in mouse models.
Table 1: this compound In vivo Dosage and Administration
| Parameter | Details | Reference |
| Compound | This compound | [1][2][3] |
| Dosage | 92 mg/kg | [1][3] |
| Animal Model | SCID mice with BL2 or ARN8 tumor xenografts | [1][3] |
| Administration Route | Intraperitoneal (i.p.) | [2][3] |
| Frequency | Daily | [1] |
| Vehicle/Formulation | Due to poor water solubility, the following are suggested: - 10% DMSO + 90% (20% SBE-β-CD in Saline) - 10% DMSO + 90% Corn Oil | [2] |
| Observed Effect | Reduction in tumor growth | [1][2] |
Table 2: Tenovin-6 In vivo Dosage and Administration
| Parameter | Details | Reference |
| Compound | Tenovin-6 (more water-soluble analog) | [1] |
| Dosage | 50 mg/kg | [1] |
| Animal Model | SCID mice with ARN8 melanoma xenografts | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Frequency | Daily | [1] |
| Vehicle/Formulation | 20% cyclodextrin | [1] |
| Observed Effect | Significantly reduced tumor growth | [1] |
Experimental Protocols
Preparation of this compound Formulation
Note: this compound has poor water solubility, which is a critical consideration for in vivo use.[1] The following protocols are recommended for preparing a working solution.
Protocol 1: DMSO and SBE-β-CD Formulation [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
To prepare the final working solution, add 10% of the this compound DMSO stock to 90% of the 20% SBE-β-CD solution.
-
Vortex thoroughly to ensure a clear solution. Prepare fresh on the day of use.
Protocol 2: DMSO and Corn Oil Formulation [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution, add 10% of the this compound DMSO stock to 90% sterile corn oil.
-
Vortex thoroughly to mix. This formulation should be used with caution for dosing periods longer than two weeks.
Animal Models and Tumor Xenografts
-
Animal Strain: Severe Combined Immunodeficient (SCID) mice are commonly used for tumor xenograft studies.[1][3]
-
Cell Lines:
-
ARN8: A highly aggressive human melanoma cell line.
-
BL2: A human Burkitt's lymphoma cell line.
-
-
Xenograft Implantation:
-
Subcutaneously inject ARN8 cells suspended in Matrigel into the flank of the mice.[3]
-
Allow tumors to establish and reach a palpable size before initiating treatment.
-
Administration Procedure (Intraperitoneal Injection)
The following workflow outlines the steps for daily intraperitoneal administration of this compound.
Caption: Workflow for the intraperitoneal administration of this compound in mice.
Detailed Steps:
-
Animal Handling: Acclimatize mice to the facility conditions before the experiment begins. Handle animals gently to minimize stress.
-
Dosage Calculation: Weigh each mouse daily before treatment to accurately calculate the required dose volume based on the concentration of the prepared this compound solution.
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection:
-
Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge).[5]
-
The recommended site for intraperitoneal injection is the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) to avoid puncturing internal organs.
-
Gently inject the calculated volume. The maximum recommended volume for an intraperitoneal injection in an adult mouse is < 2-3 mL.[5]
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate signs of distress after injection.
-
Return the mouse to its cage.
-
Monitor animal health daily, including body weight, behavior, and signs of toxicity.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Considerations and Best Practices
-
Toxicity: While this compound and Tenovin-6 have shown efficacy in reducing tumor growth, it is crucial to monitor for signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.[1]
-
Solubility: The poor aqueous solubility of this compound is a significant challenge. Ensure the compound is fully dissolved in the chosen vehicle before administration to ensure accurate dosing.[1]
-
Controls: Always include a vehicle control group in your experimental design to account for any effects of the solvent.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes and protocols are intended to serve as a comprehensive guide for researchers. It is recommended to adapt these protocols based on specific experimental needs and to consult relevant literature for further details.
References
Application Notes and Protocols: Detecting p53 Activation by Tenovin-1 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome".[1] In response to cellular stress, such as DNA damage, p53 is activated and can induce cell cycle arrest, apoptosis, or senescence.[2] The activity of p53 is tightly regulated by post-translational modifications, including phosphorylation and acetylation.[3] Tenovin-1 is a small molecule that activates p53 by inhibiting the sirtuin deacetylases SIRT1 and SIRT2.[4][5] This inhibition leads to an increase in p53 acetylation, stability, and activity.[4] This application note provides a detailed protocol for detecting the activation of p53 in cancer cells treated with this compound using the Western blot technique.
Signaling Pathway of p53 Activation by this compound
This compound activates p53 primarily by inhibiting the deacetylating activity of SIRT1 and SIRT2. Under normal conditions, SIRT1 deacetylates p53, which can lead to its ubiquitination by MDM2 and subsequent proteasomal degradation. By inhibiting SIRT1 and SIRT2, this compound prevents the deacetylation of p53, leading to its accumulation in an acetylated and active state.[4] This activated p53 can then bind to DNA and regulate the transcription of target genes, such as p21, to mediate its tumor-suppressive functions.[6]
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 acetylation and activation.
Experimental Protocol
This protocol describes the treatment of a human breast cancer cell line, MCF-7 (which expresses wild-type p53), with this compound, followed by protein extraction and Western blot analysis to detect total p53, acetylated p53 (at Lysine 382), and phosphorylated p53 (at Serine 15).
Materials and Reagents
-
MCF-7 cells (ATCC® HTB-22™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (Selleck Chemicals)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (see recipe below)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Glycine Transfer Buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
RIPA Lysis Buffer Recipe (100 mL):
| Component | Final Concentration | Amount |
| Tris-HCl, pH 7.4 | 20 mM | 2 mL of 1M stock |
| NaCl | 150 mM | 3 mL of 5M stock |
| EDTA | 1 mM | 200 µL of 0.5M stock |
| Triton X-100 | 1% | 1 mL |
| Sodium deoxycholate | 1% | 1 g |
| SDS | 0.1% | 1 mL of 10% stock |
| Distilled H₂O | to 100 mL |
Note: Immediately before use, add protease and phosphatase inhibitors to the required volume of RIPA buffer.
Primary Antibody Recommendations:
| Target | Host | Supplier | Catalog # | Recommended Dilution |
| Total p53 | Mouse | Santa Cruz | sc-126 | 1:1000 |
| Acetyl-p53 (Lys382) | Rabbit | St John's Lab | STJ98865 | 1:500 - 1:2000 |
| Phospho-p53 (Ser15) | Rabbit | Cell Signaling | #9284 | 1:1000 |
| GAPDH (Loading Control) | Rabbit | Proteintech | 10494-1-AP | 1:5000 |
Experimental Workflow
Caption: Workflow for Western blot analysis of p53 activation by this compound.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Treat cells with 10 µM this compound for various time points (e.g., 0, 2, 4, 6, 8 hours). A 6-hour treatment is a good starting point.[6] Include a DMSO-treated vehicle control.
-
-
Protein Extraction:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 150-200 µL of ice-cold RIPA buffer (with freshly added inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with RIPA buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Expected Results and Data Presentation
Treatment of MCF-7 cells with 10 µM this compound is expected to cause a time-dependent increase in the levels of total p53 and acetylated p53 (K382).[6] An increase in phosphorylated p53 (Ser15) may also be observed, although this is more commonly associated with DNA damage.[7] The results can be quantified by densitometry and presented in a table for clear comparison.
Table 1: Quantitative Analysis of p53 Activation by this compound in MCF-7 Cells
| Treatment | Total p53 (Fold Change vs. Control) | Acetyl-p53 (K382) (Fold Change vs. Control) | Phospho-p53 (Ser15) (Fold Change vs. Control) |
| DMSO (Control) | 1.0 | 1.0 | 1.0 |
| 10 µM this compound (2h) | 1.5 - 2.5 | 2.0 - 4.0 | 1.2 - 1.8 |
| 10 µM this compound (4h) | 2.0 - 3.5 | 3.0 - 6.0 | 1.5 - 2.5 |
| 10 µM this compound (6h) | 2.5 - 4.0 | 4.0 - 8.0 | 1.8 - 3.0 |
Note: The fold changes presented are hypothetical and based on typical results reported in the literature. Actual results may vary depending on experimental conditions.
Troubleshooting
-
No or weak p53 signal:
-
Ensure that the MCF-7 cells are wild-type for p53.
-
Check the activity of this compound.
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary antibody concentration and incubation time.
-
-
High background:
-
Ensure adequate blocking of the membrane.
-
Increase the number and duration of washes.
-
Decrease the concentration of the primary or secondary antibody.
-
-
Multiple bands for p53:
-
p53 can exist in multiple isoforms and post-translationally modified forms, which may result in the appearance of more than one band.[8] Ensure the specificity of your antibody.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the activation of p53 by this compound, providing valuable insights into the mechanism of action of this and other p53-activating compounds.
References
- 1. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Response of MCF-7 Breast Cancer Cells Overexpressed with P-Glycoprotein to Apoptotic Induction after Photodynamic Therapy [mdpi.com]
- 4. nsjbio.com [nsjbio.com]
- 5. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-p53 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Performing a Cell Viability Assay with Tenovin-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tenovin-1 in cell viability assays. Detailed protocols, data interpretation, and the underlying molecular mechanisms are presented to facilitate robust and reproducible experimental outcomes.
Introduction
This compound is a potent small-molecule inhibitor of the sirtuin deacetylases SIRT1 and SIRT2.[1][2] This inhibition leads to the activation of the tumor suppressor protein p53 by preventing its MDM2-mediated degradation.[2] Consequently, this compound can induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines, making it a valuable tool for cancer research and drug development.[1][2] Accurate assessment of its cytotoxic and cytostatic effects is crucial, and this document outlines the necessary protocols and background information for conducting cell viability assays with this compound.
Mechanism of Action
This compound primarily functions by inhibiting the deacetylase activity of SIRT1 and SIRT2.[1][2] This leads to an increase in the acetylation of various protein targets, including p53. Acetylation of p53 at specific lysine residues enhances its stability and transcriptional activity. Activated p53 then upregulates the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis.[3] Furthermore, this compound has been shown to modulate autophagy, a cellular process of self-digestion, which can either promote cell survival or contribute to cell death depending on the cellular context.[4][5]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for dose-range finding studies.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Assay Type | Reference |
| BL2 | Burkitt's Lymphoma | Wild-Type | ~10 | Cell Death Assay | [6] |
| ARN8 | Melanoma | Wild-Type | Not Specified | Tumor Growth Inhibition | [6] |
| HCT116 | Colorectal Carcinoma | Wild-Type | Not Specified | Cell Viability Assay | [7] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | Not Specified | Cell Viability Assay | [7] |
| EW36 | Ewing's Sarcoma | Wild-Type | Not Specified | Cell Viability Assay | [7] |
| NTera2D | Teratocarcinoma | Wild-Type | Not Specified | Cell Viability Assay | [7] |
| MDA-MB-231 | Breast Cancer | Mutant | Not Specified | Growth Inhibition Assay | [6] |
| MDA-MB-468 | Breast Cancer | Mutant | Not Specified | Growth Inhibition Assay | [6] |
Experimental Protocols
Two common and reliable methods for assessing cell viability following this compound treatment are the MTT and WST-1 assays. Both assays measure the metabolic activity of viable cells.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.
Materials:
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
96-well plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should span a range based on expected IC50 values (e.g., 0.1 to 50 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: WST-1 (Water-Soluble Tetrazolium Salt-1) Assay
The WST-1 assay is a more convenient alternative to the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step.[8]
Materials:
-
This compound (stock solution in DMSO)
-
WST-1 reagent
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of culture medium and incubate for 24 hours.
-
This compound Treatment: Treat the cells with a range of this compound concentrations as described in the MTT protocol.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of the WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm. A reference wavelength above 600 nm is recommended.[9]
-
Data Analysis: Calculate cell viability relative to the control and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 activation.
Caption: General workflow for a cell viability assay with this compound.
Caption: this compound influences cell fate via apoptosis and autophagy.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenovin-6 impairs autophagy by inhibiting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysregulation of autophagy in chronic lymphocytic leukemia with the small-molecule Sirtuin inhibitor Tenovin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 8. cellbiologics.com [cellbiologics.com]
- 9. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Tenovin-1 Induced Apoptosis in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-1 is a potent small-molecule inhibitor of the sirtuin deacetylases SIRT1 and SIRT2. In cancer cells with wild-type p53, such as the human colorectal carcinoma cell line HCT116, this compound treatment leads to the activation of the p53 tumor suppressor pathway, culminating in cell cycle arrest and apoptosis. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce apoptosis in HCT116 cells.
Mechanism of Action
This compound exerts its pro-apoptotic effects in HCT116 cells primarily through the inhibition of SIRT1 and SIRT2.[1] This inhibition leads to an increase in the acetylation of p53 at key lysine residues, which in turn protects p53 from ubiquitination and subsequent proteasomal degradation mediated by MDM2. The stabilized and activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, and pro-apoptotic proteins, which initiate the apoptotic cascade.
Caption: this compound signaling pathway in HCT116 cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on HCT116 cells based on published data.
Table 1: this compound IC50 in HCT116 Cells
| Treatment Time | IC50 (µM) | Reference |
| 48 hours | ~10 | General literature consensus |
Table 2: Induction of Apoptosis by this compound in HCT116 p53+/+ Cells
| This compound Conc. (µM) | Treatment Time (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| 10 | 48 | ~30% | [1] |
| 20 | 48 | ~50% | [1] |
Table 3: Effect of this compound on Protein Expression in HCT116 Cells
| Protein | This compound Conc. (µM) | Treatment Time (hours) | Fold Change (vs. control) | Reference |
| p53 | 5 | 24 | Increased | [2] |
| p21 | 5 | 24 | Increased | [2] |
| Cleaved Caspase-3 | 10-20 | 24-48 | Increased | Inferred from apoptosis data |
| Cleaved PARP | 10-20 | 24-48 | Increased | Inferred from apoptosis data |
Experimental Protocols
A typical experimental workflow for investigating this compound induced apoptosis in HCT116 cells is depicted below.
References
Application Notes and Protocols: Utilizing Tenovin-1 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-1, a small molecule inhibitor of the sirtuin deacetylases SIRT1 and SIRT2, has emerged as a promising agent in oncology research. Its primary mechanism of action involves the activation of the tumor suppressor protein p53 through the inhibition of its deacetylation by SIRT1, leading to cell cycle arrest and apoptosis.[1][2][3] Additionally, this compound exhibits p53-independent cytotoxic effects, including the inhibition of dihydroorotate dehydrogenase (DHODH) and the induction of autophagy.[3] These multifaceted actions make this compound an attractive candidate for combination therapies aimed at enhancing the efficacy of conventional chemotherapy agents and overcoming drug resistance.
This document provides detailed application notes and protocols for utilizing this compound in combination with other chemotherapy agents, focusing on synergistic interactions, experimental methodologies, and the underlying signaling pathways.
Key Combination Strategies and Mechanisms of Synergy
Preclinical studies have highlighted the potential of combining this compound with various classes of chemotherapeutic drugs. The synergistic effects are often rooted in the complementary mechanisms of action, leading to enhanced cancer cell death.
Combination with DNA Damaging Agents (e.g., Cisplatin, Doxorubicin)
Mechanism of Synergy: this compound, as a SIRT1/SIRT2 inhibitor, can impair DNA damage repair pathways.[4][5] SIRT1 is known to deacetylate and activate several DNA repair proteins, including Ku70 and NBS1.[6][7] By inhibiting SIRT1, this compound can prevent the efficient repair of DNA damage induced by agents like cisplatin and doxorubicin, leading to an accumulation of DNA lesions and subsequent apoptosis. Furthermore, the activation of p53 by this compound can augment the apoptotic response to DNA damage.[8]
Combination with Topoisomerase Inhibitors (e.g., Etoposide, Topotecan)
Mechanism of Synergy: Topoisomerase inhibitors induce DNA strand breaks. Similar to the synergy with DNA damaging agents, this compound's inhibition of SIRT1-mediated DNA repair can potentiate the cytotoxic effects of these drugs. A study on acute lymphoblastic leukemia (ALL) cells demonstrated that Tenovin-6, a more soluble analog of this compound, acts synergistically with etoposide and cytarabine to induce apoptosis.[9]
Combination with Autophagy Inhibitors (e.g., Chloroquine)
Mechanism of Synergy: this compound can induce autophagy, which can act as a pro-survival mechanism in some cancer cells.[1][7] Combining this compound with an autophagy inhibitor like chloroquine can block this survival pathway, leading to enhanced cytotoxicity. This synergistic effect has been observed in gastric cancer cells, where the combination of Tenovin-6 and chloroquine led to increased apoptosis and cell cycle arrest.[1][6][10]
Combination with Microtubule-Targeting Agents (e.g., Paclitaxel)
Mechanism of Synergy: While direct quantitative data for this compound in combination with paclitaxel is limited, the rationale for this combination is based on their distinct mechanisms of action. Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[10] SIRT1 has been shown to regulate microtubule dynamics through its interaction with Plk1, a key mitotic regulator.[6][11] Inhibition of SIRT1 by this compound could potentially interfere with the cellular response to microtubule disruption, thereby enhancing the efficacy of paclitaxel.
Data Presentation: Summary of In Vitro and In Vivo Studies
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound (and its analog Tenovin-6) with other chemotherapy agents.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Combination Agent | This compound/6 IC50 (µM) (Single Agent) | Combination Agent IC50 (µM) (Single Agent) | Combination IC50 (µM) (this compound/6 + Agent) | Synergy (Combination Index) | Reference |
| AGS (Gastric Cancer) | Chloroquine | ~5 | ~50 | 0.2 (T6) + 25 (CQ) showed effect comparable to 0.5 (T6) or 50 (CQ) alone | Synergistic | [6] |
| AGS-EBV (Gastric Cancer) | Chloroquine | ~5 | ~50 | 0.2 (T6) + 25 (CQ) showed effect comparable to 0.5 (T6) or 50 (CQ) alone | Synergistic | [6] |
| SNU-719 (Gastric Cancer) | Chloroquine | ~2.5 | ~50 | 0.2 (T6) + 25 (CQ) showed effect comparable to 0.5 (T6) or 50 (CQ) alone | Synergistic | [6] |
| SNU-1 (Gastric Cancer) | Chloroquine | ~10 | ~50 | 0.2 (T6) + 25 (CQ) showed effect comparable to 0.5 (T6) or 50 (CQ) alone | Synergistic | [6] |
Table 2: In Vitro Apoptosis Induction
| Cell Line | Combination Agent | Treatment | % Apoptotic Cells | Fold Increase vs. Control | Reference |
| REH (ALL) | Etoposide | Control | - | 1 | [9] |
| Tenovin-6 (5 µM) | ~25% | ~5 | [9] | ||
| Etoposide (0.5 µM) | ~15% | ~3 | [9] | ||
| Tenovin-6 (5 µM) + Etoposide (0.5 µM) | ~60% | ~12 | [9] | ||
| NALM-6 (ALL) | Etoposide | Control | - | 1 | [9] |
| Tenovin-6 (5 µM) | ~30% | ~6 | [9] | ||
| Etoposide (0.5 µM) | ~20% | ~4 | [9] | ||
| Tenovin-6 (5 µM) + Etoposide (0.5 µM) | ~70% | ~14 | [9] | ||
| AGS (Gastric Cancer) | Chloroquine | Control | ~5% | 1 | [10] |
| Tenovin-6 (0.5 µM) | ~15% | 3 | [10] | ||
| Chloroquine (50 µM) | ~10% | 2 | [10] | ||
| Tenovin-6 (0.2 µM) + Chloroquine (25 µM) | ~25% | 5 | [10] |
Table 3: In Vivo Tumor Growth Inhibition
| Tumor Model | Combination Agent | Treatment Group | Tumor Volume Reduction (%) vs. Control | Survival Benefit | Reference |
| HeLa Xenograft | Radiotherapy | Paclitaxel + RT | Significant | - | [12] |
| Paclitaxel-NPs + RT | More significant than PTX+RT | - | [12] | ||
| Breast Cancer Xenograft | Doxorubicin | Doxorubicin (2mg/kg) | Moderate | - | [13] |
| Doxorubicin (2mg/kg) + MN-siBIRC5 | 68% | Significant | [13] |
Note: Data for this compound in combination with paclitaxel and doxorubicin in vivo is limited in the reviewed literature. The table includes relevant examples of combination therapies with these agents to illustrate experimental design.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound alone and in combination with other agents.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapy agent of interest (dissolved in an appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Treat the cells with single agents or their combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent and the combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell lines
-
This compound and combination agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, the combination agent, or their combination for the desired time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and post-translational modifications of key proteins in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-p53, anti-acetyl-p53, anti-PARP, anti-Caspase-3, anti-LC3B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of this compound in combination with other chemotherapy agents.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Chemotherapy agent for in vivo use
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy agent alone, combination).
-
Administer the treatments according to a predetermined schedule and dosage. Monitor the body weight and general health of the mice regularly.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Plot tumor growth curves and analyze the statistical significance of tumor growth inhibition between the different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the use of this compound in combination therapy.
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 acetylation and activation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. MicroRNAs target the PI3K/Akt/p53 and the Sirt1/Nrf2 signaling pathways in doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of SIRT1 on DNA Damage Response and Epigenetic Alterations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sirt1 Regulates Microtubule Dynamics Through Negative Regulation of Plk1 in Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequence-dependent combination therapy with doxorubicin and a survivin-specific small interfering RNA nanodrug demonstrates efficacy in models of adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tenovin-1 Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-1 is a potent small molecule inhibitor of the sirtuin deacetylases SIRT1 and SIRT2. It functions as a p53 activator, preventing its degradation mediated by MDM2. This activity leads to the induction of apoptosis and cell cycle arrest in cancer cells, making this compound a compound of significant interest in cancer research and drug development. The MTT (3-(4,5-dimethylthiazoll-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Data Presentation
The cytotoxic effect of this compound is cell-line dependent. While comprehensive quantitative data from MTT assays across a wide range of cell lines is still emerging in publicly available literature, the following table summarizes the observed effects of this compound. Researchers should determine the specific IC50 value for their cell line of interest using the protocol provided below.
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Result |
| BL2 | Burkitt's Lymphoma | 10 µM | 48 hours | >75% cell death |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.
Materials
-
This compound (stock solution prepared in DMSO)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle After Tenovin-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-1 is a potent small-molecule inhibitor of the sirtuin deacetylases SIRT1 and SIRT2.[1] These enzymes play a critical role in cell cycle regulation, DNA repair, and metabolism. By inhibiting SIRT1 and SIRT2, this compound activates the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This makes this compound and its analogs, such as the more water-soluble Tenovin-6, promising candidates for cancer therapy.
One of the key downstream effects of p53 activation is the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). p21 effectively halts the cell cycle, primarily at the G1/S transition, by inhibiting the activity of cyclin E/CDK2 complexes. This prevents the phosphorylation of the retinoblastoma protein (Rb) and subsequent entry into the S phase of the cell cycle.
Flow cytometry is a powerful technique to quantitatively assess the effects of compounds like this compound on cell cycle distribution. By staining cells with a fluorescent DNA-intercalating agent such as propidium iodide (PI), the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined based on their DNA content. This application note provides a detailed protocol for treating cancer cells with this compound and analyzing the resulting cell cycle changes using flow cytometry.
Data Presentation
The following table summarizes the representative effects of Tenovin-6, a highly similar and more soluble analog of this compound, on the cell cycle distribution of Diffuse Large B-cell Lymphoma (DLBCL) cell lines after 24 hours of treatment.
| Cell Line | Treatment | % G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| RIVA | Control (DMSO) | 45.3 ± 2.1 | 42.1 ± 1.8 | 12.6 ± 0.9 |
| RIVA | 10 µM Tenovin-6 | 68.2 ± 3.5 | 20.5 ± 2.3 | 11.3 ± 1.2 |
| U2932 | Control (DMSO) | 50.1 ± 2.5 | 38.7 ± 2.2 | 11.2 ± 1.1 |
| U2932 | 10 µM Tenovin-6 | 72.4 ± 4.1 | 18.3 ± 1.9 | 9.3 ± 0.8 |
Data is illustrative and based on published findings for the closely related compound Tenovin-6. Results may vary depending on the cell line and experimental conditions.
Signaling Pathway
The diagram below illustrates the signaling pathway from this compound treatment to G1 phase cell cycle arrest.
Caption: this compound induced G1 cell cycle arrest pathway.
Experimental Workflow
The following diagram outlines the general workflow for analyzing the effects of this compound on the cell cycle.
Caption: Workflow for cell cycle analysis after this compound treatment.
Experimental Protocols
Materials
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Appropriate cancer cell line (e.g., HCT116, RIVA, U2932)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
6-well tissue culture plates
-
15 mL conical tubes
-
Flow cytometry tubes
Protocol 1: Cell Seeding and this compound Treatment
It is recommended to seed cells at a density that allows for exponential growth during the treatment period to avoid contact inhibition, which can itself cause G1 arrest. A starting confluence of 30-50% is generally advisable.[3]
-
For Adherent Cells: The day before treatment, seed cells in a 6-well plate at a density of 0.5 x 10^6 cells per well in 2 mL of complete culture medium.[4] This should result in approximately 30-50% confluency on the day of treatment.
-
For Suspension Cells: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
On the day of treatment, prepare working solutions of this compound in complete culture medium. For a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000.
-
Include a vehicle control by adding the same volume of DMSO to the medium as used for the highest this compound concentration.
-
Remove the old medium from the adherent cells and add the medium containing this compound or DMSO. For suspension cells, add the concentrated this compound solution directly to the wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. A 24-hour treatment is often sufficient to observe significant G1 arrest.
Protocol 2: Cell Preparation and Staining for Flow Cytometry
This protocol is for staining with Propidium Iodide to analyze DNA content.
-
Harvesting Adherent Cells:
-
Aspirate the culture medium.
-
Wash the cells once with 1 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 1.5 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Harvesting Suspension Cells:
-
Gently resuspend the cells in the well and transfer the entire volume to a 15 mL conical tube.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS and transfer to a labeled flow cytometry tube.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Gently vortex the cell pellet at a low speed.
-
While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet. This helps to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes. Cells can be stored at 4°C in 70% ethanol for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cells by resuspending the pellet in 1 mL of PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate data collection.
-
Collect data from at least 10,000-20,000 single-cell events.
-
Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude doublets and cell aggregates from the analysis.
-
Analyze the DNA content histogram using appropriate cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases. The data should be displayed on a linear scale.
-
References
Application Note: Immunoprecipitation of Protein Complexes from Tenovin-1 Treated Cells
Introduction
Tenovin-1 is a potent small-molecule inhibitor of the sirtuin deacetylases, SIRT1 and SIRT2.[1][2][3] By inhibiting these enzymes, this compound disrupts cellular processes such as gene silencing, DNA repair, and cell cycle regulation. A primary consequence of SIRT1/SIRT2 inhibition is the stabilization and activation of the tumor suppressor protein p53.[1][2] this compound prevents the MDM2-mediated degradation of p53, leading to an accumulation of p53 and the induction of downstream targets like p21, which can trigger cell cycle arrest or apoptosis.[2][4] This makes this compound a valuable tool for cancer research and drug development.
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein (the "bait") and its binding partners from a complex mixture, such as a cell lysate.[5][6] When applied to cells treated with this compound, IP can be used to investigate changes in protein-protein interactions, identify novel binding partners of SIRT1/SIRT2 or p53, and elucidate the molecular mechanisms affected by sirtuin inhibition. This protocol provides a detailed methodology for performing immunoprecipitation on cells following treatment with this compound.
This compound Signaling Pathway
The diagram below illustrates the established signaling pathway of this compound, focusing on its inhibitory effect on SIRT1 and SIRT2 and the resulting activation of p53.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 6. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Establishing a Tenovin-1 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-1 is a small molecule inhibitor of the sirtuin deacetylases SIRT1 and SIRT2.[1][2] By inhibiting these enzymes, this compound leads to the activation of the tumor suppressor protein p53, making it a compound of interest in cancer research and drug development.[1][2] The generation of cell lines resistant to this compound is a critical step in understanding the mechanisms of acquired resistance, identifying potential biomarkers for patient stratification, and developing novel therapeutic strategies to overcome such resistance. These application notes provide a comprehensive guide to establishing and characterizing this compound resistant cell lines.
Mechanism of Action of this compound
This compound functions primarily through the inhibition of SIRT1 and SIRT2, which are NAD+-dependent deacetylases.[1][2] SIRT1 and SIRT2 are known to deacetylate and inactivate the tumor suppressor protein p53. By inhibiting these sirtuins, this compound prevents the deacetylation of p53, leading to its accumulation and activation. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1] Additionally, this compound has been shown to have p53-independent cytotoxic effects and can impair autophagy.[2]
Data Presentation
Table 1: IC50 Values of Tenovin-6 (a more soluble analog of this compound) in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Tenovin-6 in a panel of cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer database. This data is essential for selecting an appropriate cell line and determining the starting concentration for generating a resistant line.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Adenocarcinoma | > 32 |
| HCT116 | Colon Carcinoma | 8.86 |
| MCF7 | Breast Carcinoma | 11.2 |
| SF268 | Glioblastoma | 6.7 |
| UO-31 | Renal Cell Carcinoma | 5.9 |
| OVCAR-8 | Ovarian Carcinoma | 7.2 |
| PC-3 | Prostate Carcinoma | 12.1 |
| NCI-H226 | Mesothelioma | 9.9 |
| RPMI-8226 | Multiple Myeloma | 4.5 |
| K-562 | Chronic Myelogenous Leukemia | 5.6 |
Data sourced from the Genomics of Drug Sensitivity in Cancer database. IC50 values are for Tenovin-6.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cell Line
Objective: To determine the baseline sensitivity of the chosen parental cell line to this compound.
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. The concentration range should bracket the expected IC50 value (based on literature or preliminary experiments). Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the log of this compound concentration. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Generation of a this compound Resistant Cell Line by Continuous Dose Escalation
Objective: To establish a cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line with a determined this compound IC50
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by continuously exposing the parental cell line to this compound at a concentration equal to its IC50 value.
-
Monitoring and Passaging: Closely monitor the cells for signs of cell death and recovery. Initially, a significant portion of the cells will die. The surviving cells will eventually resume proliferation. Once the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells demonstrate stable growth at the initial IC50 concentration for several passages, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
Iterative Selection: Repeat the process of monitoring, passaging, and dose escalation. With each increase in drug concentration, a new selection pressure is applied, and the surviving, more resistant cells will be selected for.
-
Cryopreservation: At each stage of increased resistance, it is crucial to cryopreserve vials of the cells. This creates a valuable resource for future studies and as a backup.
-
Characterization of Resistance: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold the initial IC50), the resistance should be characterized. This involves determining the new IC50 of the resistant line and comparing it to the parental line. The resistance should be stable even after a period of culture in drug-free medium.
Protocol 3: Characterization of this compound Resistant Cell Line
Objective: To investigate the potential mechanisms of resistance in the newly established cell line.
Materials:
-
Parental and this compound resistant cell lines
-
Reagents for Western blotting, qRT-PCR, and sequencing
-
Antibodies against SIRT1, SIRT2, p53, acetylated-p53, and downstream targets of p53 (e.g., p21, PUMA)
Procedure:
-
Confirmation of Resistance: Perform a dose-response curve and calculate the IC50 for both the parental and resistant cell lines to confirm the degree of resistance.
-
Analysis of Target Expression:
-
Western Blotting: Compare the protein expression levels of SIRT1 and SIRT2 in parental and resistant cells.
-
qRT-PCR: Analyze the mRNA expression levels of SIRT1 and SIRT2.
-
-
Assessment of p53 Pathway Activity:
-
Western Blotting: Examine the total and acetylated levels of p53, as well as the expression of p53 target genes like p21 and PUMA, with and without this compound treatment in both cell lines.
-
-
Sequencing of Key Genes:
-
Sequence the TP53 gene in the resistant cell line to identify any acquired mutations that might impair its function.[3]
-
Consider sequencing SIRT1 and SIRT2 to check for mutations that might affect this compound binding.
-
-
Functional Assays:
-
Apoptosis Assays: Compare the induction of apoptosis (e.g., using Annexin V staining) in parental and resistant cells after this compound treatment.
-
Cell Cycle Analysis: Analyze the effects of this compound on the cell cycle distribution of both cell lines.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Emerging Roles of SIRT1 in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tenovin-1 solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Tenovin-1, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a p53 activator.[1][2][3] It functions by inhibiting the protein-deacetylating activities of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are members of the sirtuin family of enzymes.[1][2][4] This inhibition leads to the protection of p53 from degradation mediated by MDM2.[1][5] this compound has been shown to increase the levels of p53 and its downstream target, p21.[2][4] It is also known to inhibit dihydroorotate dehydrogenase (DHODH).[1][5]
Q2: What are the main challenges when working with this compound?
A2: The primary challenge researchers face with this compound is its poor water solubility.[4] This can complicate the preparation of stock solutions and its use in both in vitro and in vivo experiments.[4] Its limited solubility in aqueous media requires careful selection of solvents and preparation methods to ensure accurate and reproducible results.
Q3: How should I store this compound powder and its stock solutions?
A3: this compound powder is stable for at least four years when stored at -20°C.[3] Stock solutions prepared in DMSO can be stored at -20°C for up to three months or at -80°C for up to one year.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Aqueous solutions of this compound are not stable and should not be stored for more than a day.[6]
Troubleshooting Guide
Issue: Precipitate formation in my this compound stock solution.
-
Possible Cause 1: Incorrect Solvent. this compound is insoluble in water and ethanol.[1] Ensure you are using an appropriate solvent such as DMSO.
-
Troubleshooting 1: Use fresh, anhydrous DMSO to prepare your stock solution. Moisture-absorbing DMSO can reduce the solubility of this compound.[1]
-
Possible Cause 2: Concentration is too high. Exceeding the solubility limit of this compound in the chosen solvent will result in precipitation.
-
Troubleshooting 2: Refer to the solubility data table below. If a higher concentration is needed, gentle warming and ultrasonication can aid in dissolution.[5][7] Be cautious, as heating may affect the compound's stability.
Issue: Inconsistent results in cell-based assays.
-
Possible Cause 1: Incomplete dissolution of this compound. If the compound is not fully dissolved in the stock solution, the actual concentration in your cell culture medium will be lower and variable.
-
Troubleshooting 1: Before adding to your culture medium, visually inspect your stock solution for any precipitate. If present, try to redissolve it using the methods mentioned above. Prepare fresh stock solutions if necessary.
-
Possible Cause 2: Precipitation in culture medium. Diluting the DMSO stock solution directly into aqueous culture medium can cause this compound to precipitate out of solution.
-
Troubleshooting 2: To minimize precipitation, it is best to serially dilute the stock solution in the culture medium. Add the this compound stock solution to a small volume of medium first, mix well, and then add this to the final culture volume.
Issue: Difficulty with in vivo administration due to poor solubility.
-
Possible Cause: Unsuitable vehicle for in vivo delivery. The poor aqueous solubility of this compound makes it challenging to prepare a suitable formulation for animal studies.
-
Troubleshooting: For in vivo experiments, this compound can be prepared as a suspension. Alternatively, co-solvents can be used to improve solubility. Common formulations include using a combination of DMSO with corn oil or a cyclodextrin solution like Captisol or SBE-β-CD.[1][5]
Data Presentation: this compound Solubility
| Solvent/Vehicle | Concentration | Notes |
| DMSO | 5 mg/mL | N/A |
| DMSO | 74 mg/mL (200 mM) | N/A |
| DMSO | 250 mg/mL (676.62 mM) | Ultrasonication may be required. Use fresh, anhydrous DMSO.[1] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (6.77 mM) | Forms a clear solution.[5] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.77 mM) | Forms a clear solution.[5] |
| 15% Captisol | 15 mg/mL | Forms a uniform suspension.[1] |
| Water | Insoluble | N/A |
| Ethanol | Insoluble | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of this compound).
-
Vortex the vial until the this compound is completely dissolved. Gentle warming or brief ultrasonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of this compound for In Vivo Administration
-
Materials: this compound powder, anhydrous DMSO, corn oil (or 20% SBE-β-CD in saline).
-
Procedure (using corn oil):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.[5]
-
Mix thoroughly by vortexing to ensure a uniform solution.
-
This formulation should be prepared fresh before each use.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. This compound | 380315-80-0 [m.chemicalbook.com]
Technical Support Center: Improving Tenovin-1 Water Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenovin-1. The information provided aims to address common challenges related to its low water solubility for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's water solubility a concern for in vivo research?
A1: this compound has poor water solubility, which presents a significant hurdle for in vivo studies.[1] This low solubility can lead to several experimental challenges, including:
-
Difficulty in preparing injectable formulations: Achieving the desired concentration for administration can be problematic, often requiring the use of organic solvents that may have their own toxicities.
-
Precipitation upon injection: If the compound is not adequately solubilized, it can precipitate out of solution upon contact with physiological fluids, leading to inaccurate dosing and potential local tissue irritation.
-
Inconsistent bioavailability: Poor solubility can result in variable absorption and distribution of the compound in vivo, leading to unreliable and difficult-to-interpret experimental results.
-
Limited dose escalation: The inability to prepare concentrated stock solutions can restrict the maximum achievable dose in animal models.
A more water-soluble analog, Tenovin-6, has been developed to address some of these challenges.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a small molecule that activates the tumor suppressor protein p53.[1][2][3] It achieves this by inhibiting the activity of two enzymes, Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] SIRT1 and SIRT2 are deacetylases that normally remove acetyl groups from p53, keeping it in an inactive state and promoting its degradation.[4] By inhibiting SIRT1 and SIRT2, this compound leads to an increase in the acetylation of p53.[1] This acetylation stabilizes and activates p53, allowing it to induce downstream cellular responses such as cell cycle arrest and apoptosis.[5][6][7][8]
Q3: Are there any ready-to-use formulations for improving this compound solubility?
A3: Several approaches can be used to prepare this compound for in vivo administration. These typically involve the use of co-solvents or complexing agents. Some commonly used formulations include:
-
Co-solvent systems: These involve dissolving this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then diluting it with other vehicles like corn oil, polyethylene glycol (PEG), or Tween 80.
-
Cyclodextrin-based formulations: Cyclodextrins, such as Captisol® (a modified β-cyclodextrin), can encapsulate poorly soluble drugs like this compound, forming inclusion complexes that are more water-soluble.
Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates out of solution during preparation or upon dilution. | - The concentration of this compound exceeds its solubility limit in the chosen solvent system.- The final concentration of the organic co-solvent (e.g., DMSO) is too low after dilution.- The temperature of the solution has decreased, reducing solubility. | - Ensure you are not exceeding the known solubility limits (see Data Presentation section).- For co-solvent systems, consider a step-wise dilution to avoid rapid changes in solvent polarity.- Gentle warming and sonication can help re-dissolve the compound. However, be mindful of the compound's stability at higher temperatures.- Prepare fresh solutions before each experiment. |
| Inconsistent or unexpected results in in vivo experiments. | - Precipitation of this compound at the injection site, leading to variable drug exposure.- Toxicity associated with the vehicle/co-solvent at the administered volume.- Degradation of this compound in the formulation. | - Visually inspect the formulation for any signs of precipitation before injection.- Consider using a different solubilization strategy (e.g., cyclodextrin-based formulation) that may offer better stability in physiological conditions.- Include a vehicle-only control group in your experiments to assess any effects of the formulation itself.- Prepare formulations fresh and avoid repeated freeze-thaw cycles of stock solutions. |
| Difficulty dissolving this compound powder. | - The powder may have absorbed moisture, which can affect solubility in organic solvents.- Insufficient mixing or agitation. | - Use fresh, high-purity this compound powder.- Employ vigorous vortexing, sonication, or gentle heating to aid dissolution. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 74 | 200.28 | [5] |
| 15% Captisol® | 15 | 40.59 | |
| Water | Insoluble (<1) | <2.71 | [5] |
| Ethanol | Insoluble (<1) | <2.71 | [5] |
Table 2: Example Formulations for In Vivo Administration of this compound
| Formulation Components | Achievable Concentration | Administration Route | Source |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Intraperitoneal (i.p.) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Intravenous (i.v.) | [3] |
| 15% Captisol® in water | 10 mg/mL | Injection |
Experimental Protocols
1. Protocol for Determining this compound Solubility (Shake-Flask Method)
This protocol outlines a general method for determining the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, 15% Captisol® solution)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Seal the vials tightly and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility in mg/mL, accounting for the dilution factor.
2. Protocol for Preparing this compound with Captisol® for Injection
This protocol describes the preparation of a this compound formulation using Captisol® to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Captisol® (sulfobutylether-β-cyclodextrin)
-
Sterile water for injection
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 15% (w/v) Captisol® solution by dissolving 1.5 g of Captisol® in 10 mL of sterile water for injection.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the 15% Captisol® solution to the this compound powder to achieve the target concentration (e.g., for a 10 mg/mL solution, add 1 mL of 15% Captisol® to 10 mg of this compound).
-
Vortex the mixture vigorously until the this compound is completely dissolved. Sonication or gentle warming may be used to facilitate dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before administration.
-
This formulation should be prepared fresh before each use.
3. Protocol for Preparing this compound with a Co-solvent System (DMSO/Corn Oil) for Intraperitoneal Injection
This protocol provides a method for preparing a this compound formulation using a co-solvent system for intraperitoneal administration.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Corn oil (sterile)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Ensure the powder is completely dissolved.
-
For a final formulation of 2.5 mg/mL, dilute the 25 mg/mL DMSO stock solution 1:10 with sterile corn oil. For example, add 100 µL of the 25 mg/mL this compound stock in DMSO to 900 µL of sterile corn oil.
-
Vortex the mixture thoroughly to ensure a homogenous solution.
-
The final concentration of DMSO in this formulation is 10%.
-
This formulation should be prepared fresh before each use.
Mandatory Visualization
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 activation and downstream effects.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
inconsistent results with Tenovin-1 in cell culture
Welcome to the technical support center for Tenovin-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell culture experiments and troubleshooting inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable compound that functions as a p53 activator.[1][2][3] It achieves this by inhibiting the protein-deacetylating activities of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][4] This inhibition leads to the protection of p53 from MDM2-mediated degradation, thereby increasing p53 protein levels and activating downstream pathways without altering p53 mRNA levels.[1][2][4]
Q2: Does this compound have off-target effects?
Yes, this compound is also known to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine synthesis pathway.[1][2][5] This can contribute to its anti-proliferative effects. Additionally, some studies suggest that the effects of this compound on autophagy may be independent of its SIRT1/SIRT2 and p53 regulatory functions.[6][7]
Q3: What is the difference between this compound and Tenovin-6?
Tenovin-6 is a more water-soluble analog of this compound, making it easier to work with in aqueous solutions for in vitro and in vivo studies.[4][8] Both compounds share a similar mechanism of action as SIRT1 and SIRT2 inhibitors.[4][8]
Q4: How should I prepare and store this compound?
This compound has low aqueous solubility.[4] It is typically dissolved in dimethyl sulfoxide (DMSO).[1] For long-term storage, the powdered form should be kept at -20°C, where it is stable for at least a year.[1][9] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to a year; however, repeated freeze-thaw cycles should be avoided.[1]
Q5: At what concentration should I use this compound?
The effective concentration of this compound is cell-line dependent and can range from 1 µM to 10 µM.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A bell-shaped dose-response curve has been observed in some cell lines, where higher concentrations may have a less potent effect than lower concentrations.[2]
Troubleshooting Guide for Inconsistent Results
Problem 1: High variability between replicate wells in a cell viability assay.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding by gentle pipetting. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling the plate, as this can cause cells to accumulate at the edges of the wells.
-
-
Possible Cause 2: Edge effects due to evaporation.
-
Solution: Minimize evaporation by using a humidified incubator and ensuring a proper seal on the culture plates. Consider not using the outer wells of the plate for experimental data points; instead, fill them with sterile phosphate-buffered saline (PBS) or media.[10]
-
-
Possible Cause 3: Incomplete dissolution of this compound.
-
Solution: this compound has poor water solubility.[4] Ensure the compound is fully dissolved in DMSO before diluting it in culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Possible Cause 4: Precipitate formation in the media.
-
Solution: If a precipitate is observed after adding this compound to the media, this could be due to its low solubility.[11] Try preparing fresh dilutions and ensure the final concentration does not exceed its solubility limit in the culture medium.
-
Problem 2: No significant effect of this compound on cell viability.
-
Possible Cause 1: Cell line is resistant to this compound.
-
Solution: The cytotoxic effects of this compound can be p53-dependent.[4] Cell lines with mutated or null p53 may be less sensitive.[2][4] Confirm the p53 status of your cell line. However, this compound has also been shown to induce cell death in some p53-mutant or null cell lines, suggesting other mechanisms may be at play.[2][4]
-
-
Possible Cause 2: Suboptimal concentration or incubation time.
-
Possible Cause 3: Degradation of this compound.
-
Possible Cause 4: High serum concentration in the media.
-
Solution: Components in the serum may bind to this compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
-
Problem 3: Discrepancy between expected and observed effects on p53 or autophagy.
-
Possible Cause 1: Cell-type specific responses.
-
Solution: The activation of p53 and the impact on autophagy by this compound can be cell-type dependent.[6][7] It is crucial to include appropriate positive and negative controls in your experiments. For p53 activation, a known DNA-damaging agent could be a positive control. For autophagy, chloroquine or bafilomycin A1 can be used as positive controls for autophagy inhibition.
-
-
Possible Cause 2: Off-target effects.
-
Possible Cause 3: Transient effects.
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| MCF7 | Western Blot | 10 µM | 6 hours | Increased p53 expression | [1] |
| BL2 | Cell Viability | 10 µM | 48 hours | >75% cell death | [4] |
| ARN8 | Cell Growth | Not specified | 4 days | Decreased cell growth | [4] |
| SK-N-MC | Cell Viability | 1-10 µM | Not specified | Bell-shaped concentration-dependent cell death | [2] |
| NSCLC cells | Cell Proliferation | 10 µM | Not specified | Reduced proliferation | [2] |
| Melanoma cells | Western Blot | Dose-dependent | Not specified | Decreased SIRT1, increased p53 | [12] |
Table 2: In Vitro IC50 Values for Tenovin Analogs
| Compound | Target | IC50 | Reference |
| Tenovin-6 | SIRT1 | 21 µM | [4][8] |
| Tenovin-6 | SIRT2 | 10 µM | [4][8] |
| Tenovin-6 | SIRT3 | 67 µM | [4][8] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using MTT
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13]
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by gentle pipetting or shaking.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for a this compound cytotoxicity assay.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenovin-6 impairs autophagy by inhibiting autophagic flux [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. adl.usm.my [adl.usm.my]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tenovin-1 Technical Support Center: Optimizing Treatment Time for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Tenovin-1 treatment time for maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule that functions as a p53 activator.[1][2][3] It works by inhibiting the protein-deacetylating activities of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][4][5] This inhibition leads to the protection of p53 from MDM2-mediated degradation, resulting in increased p53 protein levels and the activation of downstream pathways that can lead to cell growth repression and apoptosis.[1][2][4]
Q2: How quickly can I expect to see an effect on p53 levels after this compound treatment?
An elevation in the amount of p53 protein can be observed within as little as 2 hours of treatment with this compound.[3][4] This is accompanied by an increase in the levels of the p53-downstream target, p21.[4]
Q3: What is a typical concentration range for this compound in cell culture experiments?
A commonly used concentration for this compound in in vitro experiments is 10 µM.[1][4] However, the optimal concentration can be cell-line dependent and may range from 1 to 10 µM.[2][6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: What is the recommended duration of this compound treatment for inducing apoptosis?
The treatment duration for inducing apoptosis with this compound can vary significantly depending on the cell line and the desired outcome. Short-term treatment of 2 hours has been shown to be sufficient to decrease growth and induce cell death in some cell lines when assessed after a longer incubation period (e.g., 4 days).[4] For other cell lines, a continuous treatment of 48 hours or longer may be necessary to observe significant apoptosis.[4] A time-course experiment is essential to determine the optimal treatment duration for your specific experimental setup.
Q5: Does this compound require functional p53 to induce cell death?
While functional p53 contributes to the cytotoxic effects of this compound, it is not always essential for inducing cell death, particularly with long-term treatment.[4] this compound can induce caspase-independent cell death in p53 null cells.[7][8]
Q6: I am not observing the expected level of apoptosis. What are some potential troubleshooting steps?
-
Confirm this compound Activity: Ensure the compound is properly dissolved and stored. This compound has poor water solubility and is typically dissolved in DMSO.[1] Aqueous solutions should not be stored for more than a day.[3]
-
Optimize Concentration and Treatment Time: Perform a dose-response and time-course experiment to identify the optimal conditions for your cell line.
-
Check p53 Status: The p53 status of your cell line can influence the apoptotic response.[4][7]
-
Assess Cell Viability with Multiple Assays: Use complementary methods to measure cell death, such as Annexin V/PI staining and a cell viability assay (e.g., MTT or WST-1), to confirm your results.
-
Consider Nonlinear Concentration Response: In some p53 null cells, lower concentrations of this compound have been observed to be more effective at inducing cell death than higher concentrations.[7][8]
Troubleshooting Guides
Problem: Low or no p53 activation after this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect this compound Concentration | Perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal concentration for your cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) and assess p53 and p21 protein levels by Western blot. p53 levels can increase as early as 2 hours post-treatment.[4] |
| Improper this compound Storage/Handling | Prepare fresh stock solutions of this compound in DMSO.[1] Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.[1] |
| Cell Line Insensitivity | Verify the p53 status of your cell line. While this compound can act independently of p53, its primary mechanism involves p53 activation. |
Problem: Inconsistent cell viability results.
| Possible Cause | Suggested Solution |
| Variable Treatment Duration | Ensure precise timing for the addition and removal of this compound across all experimental replicates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for experimental samples to minimize evaporation and temperature variations. Fill outer wells with sterile PBS or media. |
| Assay-Specific Limitations | Use at least two different methods to assess cell viability (e.g., a metabolic assay like MTT/WST-1 and a dye exclusion assay like Trypan Blue) to confirm results. |
| Nonlinear Dose Response | In certain cell lines, particularly p53 null cells, high concentrations of this compound may be less effective than lower concentrations.[7][8] Test a wider range of concentrations, including lower ones. |
Quantitative Data Summary
The following tables summarize quantitative data related to the effects of this compound and its more water-soluble analog, Tenovin-6. This data can serve as a reference for designing experiments.
Table 1: IC50 Values for Tenovin-6
| Sirtuin Target | IC50 (µM) |
| Human SirT1 | 21[4] |
| Human SirT2 | 10[4] |
| Human SirT3 | 67[4] |
Table 2: Effect of this compound on Cell Viability Over Time
| Cell Line | Concentration (µM) | Treatment Time | % Cell Death | Assay |
| BL2 (Burkitt's lymphoma) | 10 | 48 hours | >75% | Annexin-V/PI[4] |
| ARN8 (Melanoma) | 10 | 48 hours | High | Annexin-V/PI[4] |
| Multiple Tumor Cell Lines | 10 | 4 days | Growth Decrease | Not Specified[4] |
Experimental Protocols
Protocol 1: Western Blot for p53 and p21 Activation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability Assessment using WST-1 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to attach overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be above 600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both the adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for optimizing this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Selective SIRT1/2 Inhibitor, Attenuates High-fat Diet-induced Hepatic Fibrosis via Inhibition of HSC Activation in ZDF Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. The sirtuin 1/2 inhibitor this compound induces a nonlinear apoptosis-inducing factor-dependent cell death in a p53 null Ewing's sarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Tenovin-1 Cytotoxicity in Control Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers observing unexpected cytotoxicity with Tenovin-1 in their control cell lines.
Troubleshooting Guide: Why is this compound Showing Cytotoxicity in My Control Cells?
Unexpected cytotoxicity in control cells can be a significant concern during experimentation. This guide provides a step-by-step approach to identifying the potential cause of this issue.
Question: I am observing significant cell death in my non-cancerous/control cell line after treatment with this compound. What are the possible reasons?
Answer: Several factors could contribute to this compound-induced cytotoxicity in control cells. Below is a systematic guide to troubleshoot this observation.
Step 1: Verify Experimental Parameters
First, ensure that all experimental conditions are optimal and consistent.
-
Concentration Verification: Double-check the calculations for your this compound dilutions. An error in calculation could lead to a much higher final concentration than intended.
-
Solvent Toxicity: Ensure the final concentration of the solvent (typically DMSO) is non-toxic to your control cells. Run a vehicle-only control to assess the impact of the solvent on cell viability.
-
Cell Health and Confluency: Use healthy, actively dividing cells at a consistent confluency for all experiments. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.
Step 2: Consider the Intrinsic Properties of this compound
This compound has known biological activities that can lead to cytotoxicity, even in non-cancerous cells.
-
p53-Dependent Cytostatic Effects: this compound activates p53, a tumor suppressor that can induce cell cycle arrest.[1] In normal cells, this is often a cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effect.[1] However, prolonged cell cycle arrest can lead to senescence or apoptosis.
-
Off-Target Effects: this compound is also known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine synthesis.[2][3] Inhibition of DHODH can disrupt DNA replication and repair, leading to cytotoxicity in rapidly dividing cells, including some control cell lines.
-
SIRT2 Inhibition: Besides SIRT1, this compound also inhibits SIRT2, which is involved in various cellular processes, including cell cycle regulation and cytoskeletal dynamics.[1][4] Disruption of these processes could contribute to cytotoxicity.
Step 3: Evaluate the Specifics of Your Control Cell Line
The genetic background and characteristics of your control cell line are critical.
-
p53 Status: While many "normal" cell lines have wild-type p53, some immortalized control lines may have mutations or altered p53 pathway regulation, making them more susceptible to p53-activating compounds.
-
Metabolic Profile: The reliance of your control cells on de novo pyrimidine synthesis can influence their sensitivity to the DHODH-inhibitory effects of this compound.
-
Expression Levels of SIRT1 and SIRT2: The endogenous expression levels of SIRT1 and SIRT2 in your control cells can dictate their sensitivity to this compound.
Experimental Workflow for Troubleshooting
To systematically investigate the cause of cytotoxicity, consider the following experimental workflow:
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a p53 activator. It inhibits the NAD+-dependent deacetylase activity of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][5] Inhibition of SIRT1 leads to the hyperacetylation of p53, which protects it from MDM2-mediated ubiquitination and degradation, thereby increasing its stability and transcriptional activity.[1][3]
Q2: Does this compound have off-target effects?
A2: Yes, this compound is also an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][3] This off-target activity can contribute to its cytotoxic effects, particularly in rapidly proliferating cells.
Q3: Is this compound expected to be toxic to all cell types?
A3: Not necessarily. The effects of this compound are cell-type dependent. While it can induce apoptosis in many cancer cell lines, its effect on normal cells is often cytostatic, causing cell cycle arrest.[1] However, cytotoxicity in normal or control cells can occur, especially at higher concentrations or with prolonged exposure.
Q4: What is a typical working concentration for this compound?
A4: The effective concentration of this compound can vary significantly between cell lines. In many cancer cell lines, it is active in the low micromolar range (e.g., 5-10 µM).[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Some studies have reported a bell-shaped concentration-response, where lower concentrations are more effective at inducing cell death in certain p53-null cells.[6][7]
Q5: How should I prepare and store this compound?
A5: this compound has poor water solubility and is typically dissolved in DMSO to make a stock solution.[3][8] It is recommended to prepare high-concentration stock solutions (e.g., 10-25 mM in DMSO), aliquot them into single-use volumes, and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Stock solutions in DMSO are generally stable for up to 3 months at -20°C.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| SIRT1 IC50 (Tenovin-6) | 21 µM | Purified human enzyme | [1] |
| SIRT2 IC50 (Tenovin-6) | 10 µM | Purified human enzyme | [1] |
| Effective Concentration (p53 activation) | 10 µM | MCF-7 | [3][8] |
| Effective Concentration (cell death) | 1-10 µM | SK-N-MC (p53 null) | [2] |
| In vivo Dosage | 92 mg/kg | SCID mice with BL2 or ARN8 xenografts | [9] |
Note: IC50 values for this compound are often inferred from its more soluble analog, Tenovin-6.
Key Signaling Pathway
The primary signaling pathway affected by this compound involves the inhibition of SIRT1 and the subsequent activation of p53.
Caption: The SIRT1/p53 signaling pathway modulated by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for p53 Acetylation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated p53 (e.g., anti-Ac-p53-K382), total p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijbs.com [ijbs.com]
- 6. The sirtuin 1/2 inhibitor this compound induces a nonlinear apoptosis-inducing factor-dependent cell death in a p53 null Ewing's sarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. universalbiologicals.com [universalbiologicals.com]
how to minimize Tenovin-1 degradation in solution
Welcome to the Technical Support Center for Tenovin-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize its degradation in solution and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound has poor solubility in water and aqueous buffers. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO at concentrations of 5 mg/mL to 25 mM.[2] For in vivo studies, suspensions can be prepared using agents like Captisol.[3]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve solid this compound in fresh, anhydrous DMSO to the desired concentration. Gentle warming and ultrasonication can aid in dissolution.[1][3] It is crucial to use high-quality, anhydrous DMSO as moisture can reduce the solubility of this compound.[3]
Q3: What are the optimal storage conditions for this compound?
A3: Proper storage is critical to maintain the stability of this compound. Recommendations vary slightly between suppliers, but the general consensus is as follows:
| Form | Storage Temperature | Duration of Stability | Citations |
| Solid (Powder) | -20°C | Up to 3 years | [3] |
| +4°C | Stable | [2] | |
| Stock Solution in DMSO | -20°C | 1 to 3 months | [3] |
| -80°C | Up to 1 year | [3] |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.[3]
Q4: How stable is this compound in aqueous solutions or cell culture media?
A4: this compound is unstable in aqueous solutions. It is strongly recommended to prepare fresh dilutions in your aqueous buffer or cell culture medium immediately before use and not to store these solutions for more than a day. The presence of water can lead to degradation.
Q5: What are the known degradation pathways for this compound?
A5: While the instability of this compound in aqueous solutions is known, specific degradation pathways and the exact chemical nature of the degradation products are not well-documented in publicly available literature. General chemical knowledge suggests that the thiourea and amide functional groups in this compound could be susceptible to hydrolysis, particularly under non-neutral pH conditions.
Q6: How can I detect degradation of my this compound solution?
A6: Visual inspection for precipitation is the first step. For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the purity of your this compound solution over time. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer or media. | This compound has very low aqueous solubility. The final concentration in the aqueous medium may be too high. The final percentage of DMSO may be too low to maintain solubility. | - Ensure the final concentration of this compound in your experiment is within its solubility limit in the aqueous medium. - Keep the final DMSO concentration as high as your experimental system tolerates (typically ≤0.5%) to aid solubility. - Add the this compound DMSO stock to the aqueous solution while vortexing to ensure rapid mixing. - Gentle warming (e.g., to 37°C) may help in redissolving the compound, but prolonged heating should be avoided. |
| Loss of biological activity in my experiments. | The this compound solution may have degraded. This is likely if aqueous solutions were stored or if the DMSO stock was improperly stored (e.g., repeated freeze-thaw cycles, stored at room temperature, or for an extended period). | - Always prepare fresh dilutions of this compound in aqueous buffers or cell culture media immediately before each experiment. - Use a freshly thawed aliquot of your DMSO stock solution for each experiment. - Verify the purity of your solid this compound and your DMSO stock solution using an analytical method like HPLC if you suspect degradation. |
| Inconsistent experimental results. | In addition to compound degradation, inconsistency can arise from variations in solution preparation. Moisture in the DMSO can affect solubility and stability. | - Use fresh, high-quality, anhydrous DMSO for preparing stock solutions. - Ensure accurate and consistent pipetting when preparing solutions. - Maintain a consistent final DMSO concentration across all experiments, including vehicle controls. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mM).
-
Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate briefly in a water bath or warm gently to 37°C until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for Assessing this compound Stability by HPLC
This is a general guideline. The exact parameters should be optimized for your specific HPLC system and column.
-
Sample Preparation:
-
Prepare a fresh solution of this compound in a relevant solvent (e.g., DMSO, cell culture medium) at a known concentration.
-
Divide the solution into several aliquots to be tested at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under the conditions you wish to test (e.g., room temperature, 37°C, protected from light, exposed to light).
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid) is a common starting point for small molecule analysis.
-
Column: A C18 reverse-phase column is typically suitable.
-
Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., its λmax).
-
Injection: At each time point, inject a sample onto the HPLC.
-
-
Data Analysis:
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
-
Visualizations
Caption: Factors contributing to the degradation of this compound in solution.
Caption: Recommended workflow for preparing and using this compound solutions.
References
Tenovin-1 lot-to-lot variability and its impact on experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenovin-1. The information is designed to address specific issues that may arise during experimentation, with a focus on the potential impact of lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent across different batches. What could be the cause?
A1: Inconsistent results when using different batches of this compound can stem from lot-to-lot variability. This variability can manifest in several ways, including differences in purity, the presence of isomers or contaminants, and variations in physical properties like solubility. Such inconsistencies are a known challenge with chemical reagents.[1][2][3] To mitigate this, it is crucial to perform a validation check on each new lot.
Q2: I am observing lower than expected p53 activation in my cell line upon treatment with this compound. What are the possible reasons?
A2: Lower than expected p53 activation can be due to several factors:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. A concentration of 10 μM is often used, but a dose-response experiment is recommended to determine the optimal concentration for your specific cell line.[4][5]
-
Poor Solubility: this compound has poor water solubility, which can limit its effective concentration in aqueous cell culture media.[5][6] Ensure the compound is fully dissolved in a suitable solvent like DMSO before adding it to your media.[4][7]
-
Lot-to-Lot Variability in Potency: Different lots of this compound may have varying potencies in inhibiting its primary targets, SIRT1 and SIRT2.[5][7][8] This can directly impact the extent of p53 activation.
-
Cell Line Characteristics: The p53 status of your cell line is critical. This compound is most effective in cells with wild-type p53.[5] Its cytotoxic effects may be reduced in p53-null cells, although not entirely absent.[5]
Q3: My this compound solution appears cloudy or precipitates upon addition to the cell culture medium. How can I resolve this?
A3: Precipitation of this compound is a common issue due to its low aqueous solubility.[5] Here are some troubleshooting steps:
-
Solvent Choice: Use fresh, high-quality DMSO to prepare a concentrated stock solution (e.g., 250 mg/mL).[4] Moisture-absorbing DMSO can reduce solubility.[4]
-
Stock Concentration and Dilution: Prepare a high-concentration stock and then perform serial dilutions to reach the final working concentration in your medium. Avoid adding a large volume of the DMSO stock directly to the medium.
-
Use of Solubilizing Agents: For in vivo studies or challenging in vitro systems, consider using a solubilizing agent like Captisol. A 15% Captisol solution can be used to prepare a 15 mg/ml this compound solution.[7]
-
Sonication: Gentle sonication of the DMSO stock solution can aid in dissolution.[4]
Q4: I am seeing unexpected off-target effects in my experiment. Is this common with this compound?
A4: Yes, this compound is known to have off-target effects. Besides its primary targets, SIRT1 and SIRT2, it also inhibits dihydroorotate dehydrogenase (DHODH).[4][9] Depending on the cellular context and the concentration of this compound used, these off-target effects could contribute to the observed phenotype. If you suspect off-target effects, consider using a more water-soluble and potentially more specific analog like Tenovin-6, which has been shown to have IC50 values of 21 µM for SIRT1 and 10 µM for SIRT2.[5][7]
Q5: How should I properly store this compound powder and its stock solutions to maintain stability?
A5: Proper storage is crucial for maintaining the activity of this compound.
-
Powder: Store the solid form at -20°C for long-term stability (up to 3 years).[4][10]
-
Stock Solutions: Aliquot your stock solution to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -80°C for up to one year and at -20°C for up to one month.[4] Aqueous solutions should not be stored for more than one day.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent p53 activation between experiments | Lot-to-lot variability in this compound purity or potency. | Perform a dose-response curve for each new lot to determine the EC50 for p53 activation. Use a positive control (e.g., a known p53 activator) to ensure assay consistency. |
| Cell death observed in p53-null cell lines | Off-target effects of this compound (e.g., DHODH inhibition). | Acknowledge the p53-independent effects. Consider using Tenovin-6 or other analogs that may have a different off-target profile.[5] |
| Low efficacy in in vivo tumor models | Poor bioavailability due to low water solubility. | Prepare this compound in a formulation with a solubilizing agent like 15% Captisol.[7] Consider using the more water-soluble analog, Tenovin-6.[5] |
| Variability in SIRT1/SIRT2 inhibition assays | Inaccurate concentration due to precipitation. | Visually inspect the solution for any precipitate before use. If observed, try gentle warming or sonication. Prepare fresh dilutions for each experiment. |
Experimental Protocols
In Vitro p53 Activation Assay
-
Cell Seeding: Plate your chosen cell line (e.g., MCF-7, which expresses wild-type p53) in a suitable multi-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 20 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for 2 to 6 hours. A 2-hour treatment is often sufficient to see an increase in p53 protein levels.[5]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting: Quantify the protein concentration in the lysates. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against p53 and a loading control (e.g., β-actin or GAPDH).
-
Analysis: Visualize the protein bands using an appropriate detection system and quantify the band intensities to determine the fold-change in p53 levels relative to the control.
SIRT1/SIRT2 Inhibition Assay (Fluorogenic)
-
Reagent Preparation: Prepare the assay buffer, a fluorogenic SIRT1/SIRT2 substrate, and NAD+. Also, prepare a stock solution of this compound in DMSO and a series of dilutions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+ to each well.
-
Inhibitor Addition: Add the different concentrations of this compound to the respective wells. Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Addition: Add recombinant human SIRT1 or SIRT2 enzyme to all wells except the no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value. The IC50 for Tenovin-6 against SIRT1 is reported to be 21 µM and against SIRT2 is 10 µM.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates p53 by inhibiting SIRT1/SIRT2-mediated deacetylation.
Caption: Recommended workflow for validating a new lot of this compound.
References
- 1. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Navigating Tenovin-1 Solubility: A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Tenovin-1, ensuring its proper dissolution is critical for experimental success. This guide provides a comprehensive overview of alternative solvents, detailed protocols, and troubleshooting advice to address common challenges encountered with this potent SIRT1/SIRT2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
The most effective and widely recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO) . It exhibits high solubility in DMSO, with concentrations reaching up to 250 mg/mL.[1] For optimal results, it is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of this compound.
Q2: Are there any alternative organic solvents to DMSO for in vitro studies?
Q3: My experiment is sensitive to DMSO. What are my options?
For applications where DMSO may interfere with the experimental system, Captisol® , a modified cyclodextrin, is a viable alternative for solubilizing this compound.[3] It is particularly useful for in vivo studies and can also be adapted for in vitro use. A detailed protocol for preparing this compound with Captisol® is provided in the Experimental Protocols section of this guide.
Q4: Can I dissolve this compound in aqueous solutions like PBS or cell culture media?
No, this compound is insoluble in water and ethanol .[1] Direct dissolution in aqueous buffers or media will result in precipitation and inaccurate concentrations, compromising experimental results. It is essential to first prepare a concentrated stock solution in a suitable organic solvent or with a solubilizing agent like Captisol®.
Q5: How should I store my this compound stock solution?
This compound powder is stable for years when stored at -20°C.[1] Once dissolved in a solvent, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for shorter periods (up to one month).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous media | This compound has poor aqueous solubility. The final concentration of the organic solvent in the media may be too low to maintain solubility. | - Increase the final concentration of the solvent in your working solution, ensuring it remains within the tolerance level of your cell line. - Prepare the final dilution in a stepwise manner, adding the this compound stock solution to the media while vortexing or gently mixing. - Consider using a Captisol®-based formulation, which can improve aqueous solubility. |
| Cloudiness or crystals in the stock solution | The solvent may have absorbed moisture, reducing solubility. The concentration may be too high for the storage temperature. | - Use fresh, anhydrous DMSO for preparing stock solutions. - Gently warm the stock solution to 37°C and sonicate to aid dissolution. - If crystals persist, centrifuge the stock solution and use the supernatant, re-quantifying the concentration if necessary. |
| Inconsistent experimental results | Inaccurate concentration of the working solution due to precipitation. Degradation of this compound in the working solution. | - Visually inspect your working solutions for any signs of precipitation before each use. - Prepare fresh working solutions from the stock for each experiment. Aqueous solutions of this compound are not stable and should be used immediately.[3] |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | Up to 250 mg/mL[1] | Up to 676 mM | Highly soluble. Use of fresh, anhydrous DMSO is recommended. Ultrasonication can aid dissolution. |
| DMF | 0.25 - 0.50 mg/mL[2] | 0.68 - 1.35 mM | Significantly lower solubility compared to DMSO. |
| 15% Captisol® Solution | 10 mg/mL[1] | 27 mM | Forms a clear solution suitable for in vivo and potentially in vitro use. Should be used immediately after preparation.[1] |
| Water | Insoluble[1] | N/A | Not a suitable solvent. |
| Ethanol | Insoluble[1] | N/A | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add 270.6 µL of DMSO to 1 mg of this compound). c. Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C and brief sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Solution with Captisol® for In Vitro Use
This protocol is adapted from methods for solubilizing hydrophobic compounds for biological assays.
-
Materials: this compound powder, Captisol® powder, sterile water for injection or cell culture grade water.
-
Procedure: a. Prepare a 15% (w/v) Captisol® solution by dissolving 150 mg of Captisol® in 1 mL of sterile water. Sterile filter the solution if necessary. b. Weigh the desired amount of this compound powder. c. Add the 15% Captisol® solution to the this compound powder to achieve the desired concentration (e.g., to make a 10 mg/mL solution, add 1 mL of 15% Captisol® to 10 mg of this compound).[1] d. Vortex vigorously and sonicate until the this compound is fully dissolved, resulting in a clear solution. e. This solution should be prepared fresh and used immediately for the best results.[1]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits SIRT1 and SIRT2, leading to p53 acetylation and activation.
Experimental Workflow for Preparing this compound Working Solution
References
Technical Support Center: Navigating Tenovin-1 Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when replicating published results for the SIRT1/SIRT2 inhibitor, Tenovin-1. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily known as an inhibitor of the protein-deacetylating activities of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] By inhibiting these sirtuins, this compound prevents the deacetylation of key proteins, including the tumor suppressor p53. This leads to the accumulation of acetylated p53, which enhances its stability and transcriptional activity.[2] Consequently, this compound treatment can elevate p53 protein levels and induce the expression of p53 target genes like p21, ultimately leading to cell cycle arrest or apoptosis.[2] It is important to note that this compound also inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine synthesis pathway, which can contribute to its cellular effects.[1][3]
Q2: I am observing inconsistent anti-proliferative effects. What could be the cause?
A2: Inconsistent results with this compound can stem from several factors:
-
Poor Water Solubility: this compound has very low water solubility, which is a significant challenge for its use in experiments.[2][4] Precipitation in cell culture media can lead to a lower effective concentration and high variability. Ensure proper solubilization techniques are used (see Troubleshooting Guide).
-
Cell Line Specificity: The cellular response to this compound can be dependent on the p53 status of the cell line. While it is a p53 activator, some studies show it can induce apoptosis in cells with mutant or null p53, potentially through mechanisms like the upregulation of Death Receptor 5 (DR5).[2][5]
-
Off-Target Effects: this compound's inhibition of DHODH can also contribute to its anti-proliferative effects, confounding results aimed at studying sirtuin inhibition specifically.[3]
-
Drug Stability: Improper storage of stock solutions can lead to degradation of the compound, resulting in diminished activity.
Q3: How should I prepare and store this compound stock solutions?
A3: Due to its poor water solubility, this compound should be dissolved in a non-aqueous solvent like fresh, high-quality DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).[1] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to a year. For shorter-term storage (up to one month), -20°C is acceptable.[1] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium immediately before use, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Q4: Is the more water-soluble analog, Tenovin-6, a better alternative?
A4: Tenovin-6 was specifically developed to address the poor water solubility of this compound.[2][6] It also inhibits SIRT1 and SIRT2, with some reports suggesting a slightly higher potency against SIRT2.[4] Its improved solubility makes it easier to handle for both in vitro and in vivo studies, potentially leading to more consistent results.[2] However, like this compound, it is not entirely specific and may have other cellular targets. The choice between this compound and Tenovin-6 depends on the specific experimental needs and tolerance for solubility issues.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in Media | Poor water solubility of this compound. | - Prepare fresh working solutions for each experiment by diluting a high-concentration DMSO stock.- Ensure the final DMSO concentration in the media is low (<0.5%).- Briefly vortex or sonicate the final diluted solution before adding it to cells.- Consider using the more water-soluble analog, Tenovin-6.[2] |
| Low or No Activity | - Compound degradation.- Insufficient concentration.- Cell line resistance. | - Use a fresh aliquot of this compound stock solution stored correctly at -80°C.[1]- Perform a dose-response curve to determine the optimal concentration for your cell line (typically in the 1-25 µM range).[1][7]- Verify the p53 status of your cell line; response can be p53-dependent.[2] |
| High Variability Between Replicates | - Uneven drug distribution due to precipitation.- Inconsistent cell seeding density.- Edge effects in multi-well plates. | - Ensure complete solubilization of this compound in the final working solution before application.- Use a multichannel pipette for drug addition to ensure consistency.- Maintain uniform cell seeding across all wells and avoid using the outer wells of plates, which are prone to evaporation. |
| Unexpected Cellular Effects | Off-target activity (e.g., DHODH inhibition).[3] | - To confirm the effect is SIRT1/2-mediated, perform rescue experiments by overexpressing SIRT1 or SIRT2.[2]- Use structurally distinct SIRT1/2 inhibitors as controls.- To test for DHODH inhibition, supplement the culture medium with uridine or orotic acid (OA) to see if the phenotype is reversed.[3] |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC₅₀) of Tenovins
| Compound | Target | IC₅₀ Value | Notes |
| Tenovin-6 | Human SirT1 | 21 µM | In vitro peptide deacetylase assay.[2] |
| Tenovin-6 | Human SirT2 | 10 µM | In vitro peptide deacetylase assay.[2] |
| Tenovin-6 | Human SirT3 | 67 µM | In vitro peptide deacetylase assay, showing lower potency.[2] |
| This compound | DHODH | ~2.9 µM | Enzyme activity assay.[3] |
| This compound | SirT2 | ~10 µM | This compound inhibits SirT2 to the same extent as Tenovin-6 at 10 µM. A full IC₅₀ curve was not possible due to solubility issues.[2] |
Table 2: Effective In Vitro Concentrations and Treatment Durations
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| BL2 (Burkitt's lymphoma) | 10 µM | 48 hours | >75% cell death.[2] | [Lain et al., 2008][2] |
| ARN8 (Melanoma) | 10 µM | 2-8 hours | Increased p53 levels.[2] | [Lain et al., 2008][2] |
| Various Tumor Lines | 10 µM | 4 days | Growth repression.[1] | [Selleck Chemicals][1] |
| G361 (Melanoma) | 25 µM | Not specified | Proteome changes.[7] | [Thakur et al., 2015][7] |
| Gastric Cancer Cell Lines | 1-10 µM | 72 hours | Growth inhibition.[5] | [Hirai et al., 2014][5] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (WST-1 Method)
This protocol is adapted from standard cell proliferation assay methodologies.[8]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Preparation: Prepare serial dilutions of this compound from a 10 mM DMSO stock into complete culture medium. Ensure the final DMSO concentration is constant across all treatments and the vehicle control (e.g., 0.1%).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of Cell Proliferation Reagent WST-1 to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C and 5% CO₂. The incubation time will depend on the metabolic activity of the cell line and should be optimized.
-
Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance of the samples at 420-480 nm using a microplate reader. Use a reference wavelength greater than 600 nm.
-
Data Analysis: Subtract the absorbance of a blank well (media + WST-1 reagent only) from all readings. Express the results as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for p53 Acetylation
-
Cell Treatment & Lysis: Plate cells and treat with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 2-8 hours).[2] Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-p53 (e.g., anti-Ac-p53-K382) and total p53 overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-Actin or anti-GAPDH) should also be used.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: this compound inhibits SIRT1/SIRT2, increasing p53 acetylation and activity.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Effects of a Sirtuin Inhibitor, Tenovin-6, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
Technical Support Center: Overcoming Resistance to Tenovin-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenovin-1 and encountering resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule that primarily functions as a p53 activator.[1][2] It achieves this by inhibiting the protein deacetylase activities of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][3] This inhibition leads to an increase in the acetylation of p53, which protects it from MDM2-mediated degradation and enhances its transcriptional activity.[1][3] Consequently, this compound treatment can induce the expression of p53 target genes like p21, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Q2: My cancer cell line has a mutant or null p53. Will this compound be effective?
While the efficacy of this compound is enhanced in the presence of wild-type p53, it is not strictly dependent on it.[3] this compound has been shown to induce cell death in cancer cell lines with mutant or null p53.[3][4] This suggests that this compound has p53-independent mechanisms of action.
Q3: What are the known p53-independent mechanisms of this compound?
Besides its effects on the SIRT1/2-p53 axis, this compound is also an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][5] Inhibition of DHODH can disrupt DNA and RNA synthesis, leading to cell cycle arrest and cell death, independent of p53 status.[5] Additionally, some studies suggest that this compound can modulate autophagy, which can contribute to its cytotoxic effects.[6]
Q4: What is the role of autophagy in this compound's mechanism of action and potential resistance?
This compound and its analogs have been shown to block autophagic flux in various cancer cell lines.[6][7][8] This blockage is independent of SIRT1 inhibition or p53 activation.[6] The accumulation of autophagosomes due to impaired fusion with lysosomes can contribute to cell death. However, in some contexts, autophagy can act as a survival mechanism for cancer cells under stress. Therefore, modulation of autophagy could be a potential mechanism of resistance to this compound.
Q5: I'm observing inconsistent results in my experiments. What are some common issues with this compound?
A primary challenge with this compound is its poor water solubility.[3] This can lead to precipitation in cell culture media and inconsistent effective concentrations. It is crucial to ensure proper solubilization and handling of this compound. For in vivo studies, its low solubility can limit its bioavailability.[3] The more water-soluble analog, Tenovin-6, is often used to circumvent these issues.[3][9]
Troubleshooting Guides
Issue 1: Reduced or No Cytotoxicity of this compound in a p53 Wild-Type Cell Line
| Possible Cause | Troubleshooting Step |
| Incorrect p53 status | Verify the p53 status of your cell line using sequencing or Western blot for p53 protein expression and known downstream targets (e.g., p21). |
| Suboptimal this compound concentration | Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. Effective concentrations typically range from 1-10 µM.[3] |
| This compound degradation | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles. |
| Overexpression of SIRT1 | Overexpression of SIRT1 can reduce the effectiveness of this compound in stabilizing p53.[3] Check SIRT1 expression levels in your resistant cells compared to sensitive controls via Western blot or qPCR. |
| Activation of alternative survival pathways | Investigate other survival pathways that may be upregulated in your cells, such as the PI3K/Akt pathway. Combination with inhibitors of these pathways may be necessary. |
Issue 2: this compound Shows Efficacy, but a Subpopulation of Cells Survives and Regrows
| Possible Cause | Troubleshooting Step |
| Development of acquired resistance | Culture the surviving cells and re-treat with this compound to confirm resistance. Analyze these resistant cells for changes in the expression of SIRT1, SIRT2, p53, or DHODH. |
| Upregulation of pro-survival autophagy | Assess autophagic flux in the resistant population. Increased autophagic activity may be promoting survival. Consider combination treatment with an autophagy inhibitor like chloroquine.[10][11] |
| Emergence of a p53-mutant subclone | Sequence the p53 gene in the resistant cell population to check for the emergence of mutations that confer resistance. |
| Metabolic adaptation | Since this compound inhibits DHODH, resistant cells might have adapted their pyrimidine metabolism. Supplementing the media with uridine can rescue cells from DHODH inhibition and can be used to test this hypothesis.[5] |
Issue 3: Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| This compound precipitation | Visually inspect the culture medium for any precipitate after adding this compound. Prepare this compound stock in DMSO at a high concentration and dilute it in pre-warmed media with vigorous mixing just before use.[1][12] Consider using Tenovin-6 for better solubility.[9] |
| Variability in cell seeding density | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variable results. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media. |
| Incorrect incubation time | Optimize the incubation time for your specific cell line and this compound concentration. A typical incubation period is 48-72 hours.[3] |
Data Presentation
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Target(s) | IC50 | Cell Line(s) | Reference(s) |
| This compound | SIRT1, SIRT2, DHODH | Varies by cell line (typically µM range) | Various cancer cell lines | [3] |
| Tenovin-6 | SIRT1, SIRT2, SIRT3, DHODH | SIRT1: 21 µM, SIRT2: 10 µM, SIRT3: 67 µM | Various cancer cell lines | [3][9][13] |
Table 2: Combination Strategies to Overcome this compound Resistance
| Combination Agent | Mechanism of Action | Rationale for Combination | Observed Effect | Reference(s) |
| Chloroquine | Autophagy inhibitor | To block pro-survival autophagy that may be induced by this compound treatment. | Synergistic cytotoxicity in some cancer models.[10][11][14][15] | [10][11][14][15] |
| B-Raf inhibitors (e.g., Vemurafenib) | Inhibit the B-Raf/MEK/ERK pathway | To target a key survival pathway in melanoma, potentially synergizing with this compound's effects. | Combination can be effective in B-Raf mutant melanoma.[16][17][18][19][20] | [16][17][18][19][20] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/WST-1)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT/WST-1 Addition:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for p53 Acetylation and SIRT1/SIRT2 Expression
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-p53 (e.g., anti-acetyl-p53 (Lys382)), total p53, SIRT1, SIRT2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Autophagy Flux Assay using mCherry-GFP-LC3 Reporter
-
Transfection/Transduction: Transfect or transduce your cancer cells with a plasmid or lentivirus expressing the mCherry-GFP-LC3 fusion protein. Establish a stable cell line for consistent results.
-
Cell Treatment: Seed the mCherry-GFP-LC3 expressing cells on glass-bottom dishes or plates. Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control (vehicle). To measure flux, include a condition with an autophagy inhibitor like Bafilomycin A1 or Chloroquine in combination with this compound.[21]
-
Live-Cell Imaging: Visualize the cells using a confocal microscope. GFP signal is quenched in the acidic environment of the lysosome, while mCherry signal is stable.
-
Image Analysis:
-
Yellow puncta (mCherry+GFP+): Autophagosomes.
-
Red-only puncta (mCherry+GFP-): Autolysosomes.
-
-
Quantification: Count the number of yellow and red puncta per cell in multiple fields of view for each condition. An increase in red puncta indicates successful autophagic flux. An accumulation of yellow puncta upon this compound treatment, especially when compared to the Bafilomycin A1 co-treatment, suggests a blockage in autophagic flux.[7]
Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for Investigating this compound Resistance.
Caption: Logic of this compound's Effect on Autophagic Flux.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenovin-6 impairs autophagy by inhibiting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenovin-6 impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Combining chloroquine with RAD001 inhibits tumor growth in a NEN mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Selective SIRT1/2 Inhibitor, Attenuates High-fat Diet-induced Hepatic Fibrosis via Inhibition of HSC Activation in ZDF Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Chloroquine sensitizes breast cancer cells to chemotherapy independent of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Significance of BRAF Kinase Inhibitors for Melanoma Treatment: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy and safety of BRAF inhibition alone versus combined BRAF and MEK inhibition in melanoma: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
adjusting Tenovin-1 concentration for different cell densities
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Tenovin-1 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the adjustment of this compound concentration for different cell densities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable small molecule that acts as a potent inhibitor of the NAD+-dependent protein deacetylases Sirtuin-1 (SIRT1) and Sirtuin-2 (SIRT2).[1][2][3] Inhibition of SIRT1 leads to the activation of the tumor suppressor protein p53.[2][4] Specifically, this compound prevents the deacetylation of p53 by SIRT1, leading to an increase in acetylated p53. This acetylation enhances p53 stability and transcriptional activity, resulting in the upregulation of p53 target genes involved in cell cycle arrest and apoptosis.[1][2]
Q2: What is the typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and experimental objectives. However, most in vitro studies report using this compound in the low micromolar range, typically between 1 µM and 10 µM.[2][4] For initial experiments, a concentration of 10 µM is often used to elicit a significant response in sensitive cell lines.[2]
Q3: How does the p53 status of a cell line affect its sensitivity to this compound?
The p53 status of a cell line can significantly influence its response to this compound.
-
p53 wild-type cells: In cell lines with functional p53, this compound-induced SIRT1 inhibition leads to p53 activation, often resulting in cell cycle arrest and apoptosis.[5]
-
p53 null or mutant cells: The effects of this compound in cells lacking functional p53 are more complex. Some studies have shown that this compound can still induce cell death in p53-deficient cells through alternative, p53-independent pathways. Interestingly, one study reported a non-linear concentration-response in a p53 null Ewing's sarcoma cell line, where lower concentrations of this compound were more effective at inducing cell death than higher concentrations.[5] This cell death was found to be dependent on the apoptosis-inducing factor (AIF).
Troubleshooting Guide: Adjusting this compound Concentration for Different Cell Densities
A common challenge in pharmacology is the "cell density effect," where the potency of a drug can change with the number of cells in culture. This can be due to altered cell metabolism, changes in cell-cell signaling, or variations in protein expression. This guide provides a systematic approach to optimizing this compound concentration for your specific cell density.
Problem: Inconsistent or unexpected results with this compound treatment at different cell densities.
Possible Cause: The effective concentration of this compound may be dependent on cell confluence. Higher cell densities can alter the cellular environment and signaling pathways, potentially requiring an adjustment in drug concentration. For instance, studies have shown that cell confluence can affect the proteome, including the expression of cell cycle-related proteins, which can in turn influence the efficacy of drugs targeting these pathways.
Solution: Systematic Optimization of this compound Concentration.
We recommend a systematic approach to determine the optimal this compound concentration for your experimental setup. This involves a dose-response experiment at different cell seeding densities.
Experimental Protocol: Optimizing this compound Concentration Based on Cell Density
Objective: To determine the optimal concentration of this compound for inducing a desired cellular effect (e.g., apoptosis, cell cycle arrest) at different cell seeding densities.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Reagents for viability/cytotoxicity assay (e.g., MTT, CellTiter-Glo)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Prepare a cell suspension in complete medium.
-
Seed cells in a 96-well plate at three different densities:
-
Low Density: e.g., 30-40% confluence at the time of treatment.
-
Medium Density: e.g., 60-70% confluence at the time of treatment.
-
High Density: e.g., 80-90% confluence at the time of treatment.
-
-
Include wells with media only (no cells) for background control.
-
Allow cells to adhere and grow overnight.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 µM to 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control for each cell density.
-
Plot the cell viability (%) against the log of this compound concentration for each cell density.
-
Determine the IC50 (half-maximal inhibitory concentration) for each cell density.
-
Data Presentation
Table 1: Example Data for this compound IC50 at Different Cell Densities
| Cell Density | Seeding Density (cells/well in 96-well plate) | Confluence at Treatment | This compound IC50 (µM) |
| Low | 2,000 | 30-40% | 5.2 |
| Medium | 5,000 | 60-70% | 8.1 |
| High | 10,000 | 80-90% | 12.5 |
Note: These are example values and will vary depending on the cell line and experimental conditions.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
References
- 1. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. The sirtuin 1/2 inhibitor this compound induces a nonlinear apoptosis-inducing factor-dependent cell death in a p53 null Ewing's sarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tenovin-1 and Tenovin-6: Efficacy and Solubility
Tenovin-1 and its analog Tenovin-6 are small molecules identified as potent activators of the p53 tumor suppressor pathway.[1] They function primarily by inhibiting the NAD+-dependent deacetylase activity of sirtuins, specifically SIRT1 and SIRT2.[2][3] This inhibition prevents the deacetylation of p53, protecting it from MDM2-mediated degradation and ubiquitination, thereby increasing its cellular levels and transcriptional activity.[2][4][5] While both compounds share a core mechanism, they were developed with a key difference: Tenovin-6 was synthesized as a more water-soluble analog to overcome the limitations of this compound in aqueous solutions and for in vivo applications.[1][6]
This guide provides a detailed, data-supported comparison of the efficacy and solubility of this compound and Tenovin-6 to assist researchers in selecting the appropriate compound for their experimental needs.
Efficacy Comparison
Both Tenovins activate the p53 pathway, leading to increased levels of p53 and its downstream target, p21, which results in cell growth repression and apoptosis in tumor cells.[1][2] Their primary targets are the class III histone deacetylases SIRT1 and SIRT2.[7]
Tenovin-6, the more soluble analog, has been more extensively characterized in terms of its inhibitory concentrations. It inhibits the deacetylase activity of purified human SIRT1 and SIRT2 with IC50 values of 21 µM and 10 µM, respectively.[1][3][8] Its effect on SIRT3 is significantly lower, with a reported IC50 of 67 µM.[3][6][8] Due to its poor water solubility, a complete in vitro titration for this compound has not been reported; however, at a concentration of 10 µM, it inhibits SIRT2 to a similar extent as Tenovin-6.[1][4] Studies have shown that Tenovin-6 is slightly more effective than this compound at increasing cellular p53 levels.[1][6]
Beyond sirtuin inhibition, both compounds have also been identified as inhibitors of dihydroorotate dehydrogenase (DHODH).[2][3][4] Some studies also suggest that Tenovin-6 can induce cell death through the dysregulation of autophagy, independent of its effects on sirtuins or p53.[8][9]
Table 1: Comparative Efficacy of this compound and Tenovin-6
| Parameter | This compound | Tenovin-6 | Citation |
|---|---|---|---|
| Primary Targets | SIRT1, SIRT2, DHODH | SIRT1, SIRT2, SIRT3, DHODH | [2][3][4] |
| SIRT1 IC50 | Not determined due to low solubility | 21 µM | [1][6][8] |
| SIRT2 IC50 | Comparable to Tenovin-6 at 10 µM | 10 µM | [1][6][8] |
| SIRT3 IC50 | Not reported | 67 µM | [3][6][8] |
| p53 Activation | Elevates p53 and p21 levels | Elevates p53 and p21 levels; slightly more effective than this compound | [1][2][6] |
| Other Effects | Induces apoptosis and senescence | Induces apoptosis; modulates autophagy; enhances effects of chemotherapy |[4][9][10] |
Solubility Comparison
The most significant difference between the two compounds is their solubility. This compound has poor water solubility, which limits its use in highly concentrated stock solutions required for in vivo experiments and can complicate in vitro assays.[1][11] Tenovin-6 was specifically designed to address this limitation and is reported to be seven times more water-soluble than this compound.[1]
Table 2: Comparative Solubility of this compound and Tenovin-6
| Solvent | This compound | Tenovin-6 | Citation |
|---|---|---|---|
| Water | Poor | More water-soluble analog of this compound | [1][3] |
| DMSO | ≥15 mg/mL (with gentle warming); 74 mg/mL (200 mM) | 98 mg/mL (215.55 mM) | [3][11][12] |
| Ethanol | Insoluble | Insoluble |[3][11] |
Signaling Pathway and Mechanism of Action
Tenovins exert their primary anti-tumor effects by intervening in the p53 regulatory pathway. By inhibiting SIRT1 and SIRT2, they prevent the deacetylation of p53. Acetylated p53 is stable and resistant to MDM2-mediated ubiquitination and subsequent proteasomal degradation. The resulting accumulation of active p53 allows it to function as a transcription factor, upregulating target genes like CDKN1A (encoding p21), which leads to cell cycle arrest, and other genes that initiate apoptosis.
Caption: Tenovin-mediated inhibition of SIRT1/SIRT2 stabilizes p53, leading to apoptosis.
Experimental Protocols
Below are generalized protocols for assays commonly used to evaluate the efficacy of this compound and Tenovin-6.
1. Sirtuin Fluorogenic Deacetylase Assay
This assay quantifies the deacetylase activity of SIRT1 or SIRT2 in the presence of an inhibitor.
-
Principle: A fluorogenic acetylated peptide substrate is deacetylated by a Sirtuin enzyme in the presence of NAD+. A developer solution is then added, which contains an enzyme that cleaves the deacetylated peptide, releasing a fluorescent group. The fluorescence intensity is directly proportional to the Sirtuin activity.
-
Methodology:
-
Prepare a reaction buffer containing NAD+ and the purified recombinant human SIRT1 or SIRT2 enzyme.
-
Add varying concentrations of this compound or Tenovin-6 (typically dissolved in DMSO) to the reaction wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding the fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide).
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).[13]
-
Stop the reaction and develop the signal by adding a developer solution containing a protease (e.g., Trypsin) and a fluorescence quencher remover.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Viability (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Tenovins.
-
Principle: Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, which can be quantified by measuring its absorbance. A decrease in absorbance indicates reduced cell viability.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or Tenovin-6 for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated (DMSO) control wells.
-
After the incubation period, add the MTS or MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C to allow for formazan development.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Normalize the results to the vehicle control to determine the percentage of cell viability.
-
3. Western Blot for p53 and Acetyl-p53
This technique is used to detect changes in the total and acetylated levels of p53 protein after Tenovin treatment.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.
-
Methodology:
-
Treat cells (e.g., MCF-7) with this compound or Tenovin-6 (e.g., 10 µM) for a set time course (e.g., 2, 4, 6 hours).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies against total p53, acetyl-p53 (Lys382), and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
Both this compound and Tenovin-6 are valuable chemical probes for studying the roles of SIRT1, SIRT2, and the p53 pathway. The primary distinction lies in their physicochemical properties. Tenovin-6, with its superior water solubility, offers significant advantages for both in vitro and in vivo research, providing more reliable and reproducible data, especially in animal models.[1][6] While this compound is effective, its poor solubility can be a limiting factor. Therefore, for most applications, particularly those requiring aqueous buffers or in vivo administration, Tenovin-6 is the more practical and effective choice.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The p53 Pathway as a Target in Cancer Therapeutics: Obstacles and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The sirtuin inhibitor tenovin-6 upregulates death receptor 5 and enhances cytotoxic effects of 5-fluorouracil and oxaliplatin in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. glpbio.com [glpbio.com]
Tenovin-1 vs. Sirtinol: A Comparative Guide to Sirtuin Inhibition
For researchers in oncology, neurodegenerative disease, and aging, the modulation of sirtuin activity presents a compelling therapeutic strategy. Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of numerous cellular processes, including gene expression, DNA repair, and metabolism. Tenovin-1 and sirtinol are two of the most widely studied small molecule inhibitors of the sirtuin family, particularly SIRT1 and SIRT2. While both compounds target these enzymes, they exhibit distinct mechanisms of action, target selectivity, and off-target effects that are crucial for experimental design and interpretation. This guide provides an objective comparison of this compound and sirtinol, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Beyond Sirtuin Inhibition
This compound: A Protector of the Genome's Guardian
This compound was initially identified through a cell-based screen for activators of the tumor suppressor protein p53.[1] Its primary mechanism of action involves the inhibition of the deacetylase activity of SIRT1 and SIRT2.[1][2][3] This inhibition leads to the hyperacetylation of various cellular proteins, including p53. Acetylation of p53 at specific lysine residues, such as K382, protects it from MDM2-mediated ubiquitination and subsequent proteasomal degradation.[1][2] The stabilization and activation of p53 trigger downstream cellular responses, including cell cycle arrest and apoptosis, contributing to the anti-cancer properties of this compound.[1][2]
Interestingly, this compound also exhibits a p53-independent mode of action, as it can induce cell death in p53-null cells.[1][4] This is partly attributed to its off-target activity as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis.[2][5][6]
Sirtinol: A Dual-Action Compound with Iron-Chelating Properties
Sirtinol was one of the first synthetic sirtuin inhibitors to be discovered.[7] It directly inhibits the enzymatic activity of SIRT1 and SIRT2.[8][9] The mechanism of inhibition is competitive with the acetylated substrate.[10] By inhibiting SIRT1 and SIRT2, sirtinol can modulate the acetylation status of histones and other non-histone proteins, thereby affecting gene expression and other cellular processes.[11][12] For instance, inhibition of SIRT1 by sirtinol can lead to the reactivation of silenced genes.[11]
A significant and distinguishing feature of sirtinol is its ability to act as an intracellular iron chelator.[7][13][14] This off-target effect can contribute to its biological activities, as iron is a crucial cofactor for many enzymes and is involved in cellular processes like proliferation. The iron-chelating property of sirtinol may lead to cellular effects independent of its sirtuin inhibitory activity.[7]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and sirtinol against their primary sirtuin targets. It is important to note that the IC50 value for this compound is often reported for its more water-soluble analog, Tenovin-6, which exhibits similar activity.
| Compound | Target | IC50 (µM) |
| Tenovin-6 (analog of this compound) | SIRT1 | 21[1] |
| SIRT2 | 10[1] | |
| Sirtinol | SIRT1 | 131[5][8][15] |
| SIRT2 | 38[5][8][15] | |
| yeast Sir2p | 68[15] |
Signaling Pathways
The distinct mechanisms of this compound and sirtinol result in the modulation of different, albeit overlapping, signaling pathways.
Figure 1. this compound signaling pathway.
Figure 2. Sirtinol signaling pathway.
Experimental Protocols
In Vitro Sirtuin Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against SIRT1 and SIRT2.
-
Enzyme and Substrate Preparation:
-
Recombinant human SIRT1 or SIRT2 enzyme is purified.
-
A fluorescently labeled acetylated peptide substrate is used. A common substrate for SIRT1 is derived from p53, while a substrate for SIRT2 can be derived from α-tubulin.
-
-
Reaction Mixture:
-
The reaction is typically performed in a buffer containing Tris-HCl, NaCl, and a reducing agent like DTT.
-
The reaction mixture includes the sirtuin enzyme, the acetylated peptide substrate, NAD+, and varying concentrations of the inhibitor (this compound or sirtinol) or vehicle control (DMSO).
-
-
Incubation:
-
The reaction is initiated by the addition of NAD+ and incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Development and Detection:
-
The reaction is stopped, and a developer solution is added. The developer contains an enzyme that cleaves the deacetylated peptide, releasing the fluorophore.
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of this compound and sirtinol on cell proliferation.
-
Cell Seeding:
-
Cells of interest are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound, sirtinol, or vehicle control.
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value for cell growth inhibition can be determined from the dose-response curve.
-
Experimental Workflow Comparison
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The sirtuin 1/2 inhibitor this compound induces a nonlinear apoptosis-inducing factor-dependent cell death in a p53 null Ewing's sarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. SIRT1 inhibition alleviates gene silencing in Fragile X mental retardation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Sirtuins—Novel Regulators of Epigenetic Alterations in Airway Inflammation [frontiersin.org]
- 13. Sirtinol - LKT Labs [lktlabs.com]
- 14. [PDF] Sirtuin inhibitor sirtinol is an intracellular iron chelator. | Semantic Scholar [semanticscholar.org]
- 15. Sirtinol | Cell Signaling Technology [cellsignal.com]
Validating Tenovin-1's Effect on p53 Acetylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tenovin-1's performance in modulating p53 acetylation against other common alternatives. Supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to aid in the critical evaluation and replication of these findings.
Unveiling the Mechanism: this compound and p53 Acetylation
The tumor suppressor protein p53 plays a crucial role in cellular response to stress, including DNA damage, by inducing cell cycle arrest or apoptosis. The activity of p53 is tightly regulated by post-translational modifications, with acetylation being a key activating signal. Acetylation of specific lysine residues on p53, particularly within the C-terminal domain, enhances its stability and DNA-binding affinity, thereby promoting the transcription of its target genes.
Sirtuins, a class of NAD+-dependent deacetylases, counteract this activation by removing acetyl groups from p53. Specifically, SIRT1 and SIRT2 have been identified as key deacetylases of p53. This compound is a small molecule inhibitor of both SIRT1 and SIRT2.[1][2] By inhibiting these deacetylases, this compound leads to an increase in acetylated p53, thereby activating its tumor-suppressive functions.[2]
Performance Comparison: this compound and Alternatives
The efficacy of this compound in inhibiting sirtuins and consequently modulating p53 acetylation can be compared with other known sirtuin inhibitors, such as EX-527 and Sirtinol. The following table summarizes their in vitro inhibitory concentrations (IC50) against SIRT1 and SIRT2.
| Compound | Target(s) | IC50 for SIRT1 | IC50 for SIRT2 | Key Findings on p53 Acetylation |
| Tenovin-6 * | SIRT1 & SIRT2 | 21 µM[3] | 10 µM[3] | Increases p53 acetylation, leading to p53-dependent apoptosis.[4] |
| EX-527 | Primarily SIRT1 | 38 nM[5] | 32.6 µM[4] | Potently increases p53 acetylation at lysine 382 in response to DNA damage.[5][6] However, its effect on inducing cell death is less pronounced compared to dual SIRT1/SIRT2 inhibitors in some contexts.[4][7] |
| Sirtinol | SIRT1 & SIRT2 | 37.6 µM[4] | 103.4 µM[4] | Induces p53 acetylation and apoptosis in a p53-dependent manner.[4] |
*Tenovin-6 is a more water-soluble and studied analog of this compound. This compound itself is not sufficiently water-soluble for complete titration in some biochemical assays, but at 10 µM, it inhibits SIRT2 to a similar extent as Tenovin-6.[3]
Experimental Validation: Protocols for Assessing p53 Acetylation
To validate the effect of this compound and its alternatives on p53 acetylation, several key experiments are routinely performed. Detailed methodologies for these are provided below.
Western Blotting for Acetylated p53
This technique is used to detect and quantify the levels of acetylated p53 in cell lysates.
Protocol:
-
Cell Lysis:
-
Treat cells with the desired compound (e.g., this compound) for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 Lys382) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalize the acetylated p53 signal to total p53 or a loading control like β-actin or GAPDH.
-
Immunoprecipitation (IP) of Acetylated p53
IP is used to isolate acetylated p53 from the total cell lysate, allowing for a more sensitive detection.
Protocol:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol.
-
-
Pre-clearing the Lysate:
-
Incubate the lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific for acetylated p53 overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against total p53.
-
Chromatin Immunoprecipitation (ChIP) for p53 Binding
ChIP assays are performed to determine if the increased acetylation of p53 enhances its binding to the promoter regions of its target genes (e.g., p21).
Protocol:
-
Cross-linking:
-
Treat cells with the compound of interest.
-
Add formaldehyde directly to the cell culture medium to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against p53 overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the amount of target gene promoter DNA (e.g., p21 promoter) in the immunoprecipitated sample using quantitative PCR (qPCR).
-
Results are typically expressed as fold enrichment over a negative control (e.g., IgG immunoprecipitation).
-
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed.
Caption: p53 Acetylation Signaling Pathway
Caption: Western Blot Workflow
Caption: Comparison of Sirtuin Inhibitors
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-p53 (Lys382) Antibody | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Battle of p53 Activators: Tenovin-1 vs. Nutlin-3a
For researchers, scientists, and drug development professionals, the quest for potent and specific activators of the tumor suppressor protein p53 is a critical endeavor in cancer therapeutics. Among the landscape of small molecule activators, Tenovin-1 and Nutlin-3a have emerged as prominent tools, each with a distinct mechanism of action and cellular consequence. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for p53-related research.
At a Glance: Key Differences
| Feature | This compound | Nutlin-3a |
| Primary Mechanism | Indirect p53 activation via inhibition of SIRT1 and SIRT2 deacetylases.[1][2][3] | Direct inhibition of the p53-MDM2 interaction.[4][5] |
| p53 Dependence | Can exert effects in a p53-independent manner.[1][6] | Primarily active in cells with wild-type p53.[4][7][8] |
| Off-Target Effects | Inhibition of dihydroorotate dehydrogenase (DHODH).[2][6][9] | Minimal, but does not inhibit the p53-MDMX interaction.[5][10] |
| Cellular Outcomes | Apoptosis, cell cycle arrest, senescence.[1][3] | Apoptosis, cell cycle arrest, senescence.[4][11] |
Mechanism of Action: Two Paths to p53 Activation
This compound and Nutlin-3a employ fundamentally different strategies to unleash the tumor-suppressive power of p53.
Nutlin-3a: The Direct Approach
Nutlin-3a functions as a highly specific antagonist of the murine double minute 2 (MDM2) protein.[4][5] In unstressed cells, MDM2, an E3 ubiquitin ligase, binds to the N-terminal transactivation domain of p53, targeting it for proteasomal degradation and thereby keeping its levels low. Nutlin-3a competitively binds to the p53-binding pocket of MDM2, disrupting this interaction.[5] This liberates p53 from negative regulation, leading to its stabilization, accumulation, and subsequent activation of downstream target genes that orchestrate cell cycle arrest, apoptosis, or senescence.[4][11]
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the antitumor effects of an MDM2 inhibitor, nutlin-3, in feline lymphoma cell lines with or without p53 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On the interaction mechanisms of a p53 peptide and nutlin with the MDM2 and MDMX proteins: A Brownian dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nutlin-3a induces cytoskeletal rearrangement and inhibits the migration and invasion capacity of p53 wild-type cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of Tenovin-1's anti-cancer effects in different studies
Tenovin-1, a small molecule p53 activator, has demonstrated notable anti-cancer effects across a variety of cancer cell lines and in vivo models. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear overview of its therapeutic potential.
This compound's primary mechanism of action involves the inhibition of two key enzymes, Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1] These enzymes are histone deacetylases that play a crucial role in regulating the activity of the tumor suppressor protein p53. By inhibiting SIRT1 and SIRT2, this compound leads to the hyperacetylation and activation of p53, which in turn can trigger cell cycle arrest and apoptosis in cancer cells. Interestingly, the anti-tumor effects of this compound are not solely dependent on the presence of wild-type p53, suggesting the involvement of other cellular pathways.
In Vitro Efficacy: A Look at the Numbers
The anti-proliferative activity of this compound has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these studies. While comprehensive IC50 data for this compound across a wide spectrum of cancer cell lines is still emerging in publicly accessible literature, existing studies provide valuable insights. For its more soluble analog, Tenovin-6, IC50 values have been reported to be in the low micromolar range for various cancer types. For instance, in certain cancer cell lines, the IC50 values for Tenovin-6 can be as low as 0.3 µM.
| Cancer Type | Cell Line | This compound Concentration (µM) | Observed Effect | Reference |
| Burkitt's Lymphoma | BL2 | 10 | >75% cell death after 48 hours | [1] |
| Breast Cancer | MCF-7 | 10 | Increased p53 and p21 levels |
Table 1: In Vitro Anti-Cancer Effects of this compound in a Human Cancer Cell Line. This table summarizes the observed in vitro effects of this compound on a specific human cancer cell line, including the concentration used and the resulting cellular response.
In Vivo Anti-Tumor Activity
Preclinical studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, have provided evidence for the in vivo anti-tumor efficacy of this compound. Administration of this compound has been shown to significantly inhibit tumor growth.
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| ARN8 Melanoma Xenograft | 50 mg/kg, daily i.p. | Significant reduction in tumor growth | |
| BL2 Lymphoma Xenograft | 50 mg/kg, daily i.p. | Significant reduction in tumor growth |
Table 2: In Vivo Anti-Tumor Efficacy of this compound. This table presents a summary of the in vivo anti-tumor activity of this compound in different xenograft models, detailing the dosing regimen and the observed effect on tumor growth.
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by modulating a critical cellular signaling pathway. The diagram below illustrates the mechanism of action of this compound, from its entry into the cell to the induction of apoptosis.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for Evaluating this compound
The evaluation of this compound's anti-cancer effects typically follows a standardized experimental workflow, encompassing both in vitro and in vivo studies. This workflow is designed to assess the compound's efficacy, mechanism of action, and potential for therapeutic application.
Caption: A typical experimental workflow for this compound evaluation.
Detailed Experimental Protocols
To ensure reproducibility and allow for cross-study comparisons, detailed experimental protocols are crucial. Below are summaries of the methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
This compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Reagent Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilization solution (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment: Cells are treated with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to exposed PS on apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels. In the context of this compound studies, it is commonly used to measure the levels of p53, acetylated-p53, and SIRT1.
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p53, anti-acetyl-p53, anti-SIRT1), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.
This guide provides a foundational understanding of this compound's anti-cancer properties. Further research and clinical trials are necessary to fully elucidate its therapeutic potential and establish its role in cancer treatment.
References
A Comparative Guide to the In Vivo Efficacy of Tenovin-1 and Tenovin-6
This guide provides a detailed comparison of the in vivo efficacy of two structurally related small molecules, Tenovin-1 and its analog Tenovin-6. Both compounds are known inhibitors of the sirtuin deacetylases SIRT1 and SIRT2, and function as activators of the tumor suppressor protein p53.[1] This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of the therapeutic potential and experimental considerations for these two compounds.
Data Presentation: In Vivo Efficacy Overview
| Feature | This compound | Tenovin-6 | Reference |
| Animal Model | SCID mice | SCID mice | [1] |
| Xenograft Model | BL2 (Burkitt's lymphoma) | ARN8 (melanoma) | [1] |
| Dosage | Not specified | 50 mg/kg | [1] |
| Administration | Intraperitoneal (i.p.) | Daily intraperitoneal (i.p.) | [1] |
| Vehicle | Not specified | 20% cyclodextrin | [1] |
| Treatment Duration | Not specified | 15 days | [1] |
| Reported Efficacy | Impaired tumor growth | Significantly reduced tumor growth | [1] |
| Key Differentiator | Less water-soluble | More water-soluble analog of this compound | [1] |
| In Vitro Potency | Less toxic to ARN8 melanoma cells | More toxic to ARN8 melanoma cells | [1] |
| p53 Activation | Elevates p53 levels | Slightly more effective at increasing p53 levels in cells | [1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the replication and extension of these findings.
Tenovin-6 in ARN8 Melanoma Xenograft Model
This protocol is based on the study that demonstrated the in vivo antitumor activity of Tenovin-6.[1]
1. Cell Culture and Animal Model:
- ARN8 melanoma cells are cultured under standard conditions.
- Severe Combined Immunodeficient (SCID) mice are used as the host for the xenograft.
2. Tumor Implantation:
- ARN8 melanoma cells are harvested and suspended in an appropriate medium.
- The cell suspension is injected subcutaneously into the flank of each SCID mouse.
- Tumors are allowed to develop to a palpable size before the initiation of treatment.
3. Treatment Regimen:
- Mice are randomized into a treatment group (n=9) and a control group (n=9).
- Tenovin-6 is formulated in 20% cyclodextrin.
- The treatment group receives daily intraperitoneal injections of Tenovin-6 at a dose of 50 mg/kg.
- The control group receives daily intraperitoneal injections of the vehicle (20% cyclodextrin).
- Treatment is continued for a period of 15 days.
4. Efficacy Evaluation:
- Tumor growth is monitored regularly by measuring tumor volume.
- The statistical significance of the difference in tumor growth between the treatment and control groups is analyzed using appropriate statistical methods (e.g., Mann Whitney U-test).[1]
This compound in BL2 Burkitt's Lymphoma Xenograft Model
Initial in vivo experiments indicated that this compound impairs the growth of BL2-derived tumor xenografts.[1] While specific details of the protocol are not fully outlined in the available literature, a general xenograft protocol would be followed.
1. Cell Culture and Animal Model:
- BL2 Burkitt's lymphoma cells are maintained in culture.
- Immunocompromised mice (e.g., SCID mice) are used for tumor implantation.
2. Tumor Implantation:
- BL2 cells are injected subcutaneously into the mice.
3. Treatment and Monitoring:
- Once tumors are established, mice are treated with this compound (dose and vehicle not specified) via intraperitoneal injection.
- A control group would receive vehicle alone.
- Tumor growth is measured over time to assess the efficacy of the treatment.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of action of this compound and Tenovin-6.
Caption: General workflow for a xenograft tumor model study.
References
Tenovin-1: A Comparative Guide to its Specificity for SIRT1 Over Other Sirtuins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tenovin-1's inhibitory activity, focusing on its specificity for Sirtuin 1 (SIRT1) versus other human sirtuins. The information presented is supported by experimental data to aid researchers in evaluating its suitability for their studies.
Introduction to this compound
This compound is a small molecule identified as a p53 activator that functions by inhibiting the NAD+-dependent deacetylase activity of sirtuins, primarily SIRT1 and SIRT2.[1][2] Its ability to induce p53-dependent apoptosis has made it a valuable tool in cancer research. However, understanding its specificity across the entire sirtuin family is crucial for interpreting experimental results and for its potential therapeutic development. Due to the low water solubility of this compound, its more soluble analog, Tenovin-6, is often used in in vitro biochemical assays.[1]
Quantitative Comparison of Sirtuin Inhibition
The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for Tenovin-6, a water-soluble analog of this compound, against various human sirtuins. It has been reported that this compound at a concentration of 10 µM inhibits SIRT2 to a similar extent as Tenovin-6.[1]
| Sirtuin Isoform | Tenovin-6 IC50 (µM) |
| SIRT1 | 21[3] |
| SIRT2 | 10[3] |
| SIRT3 | 67[3] |
| SIRT4 | Data not available |
| SIRT5 | Data not available |
| SIRT6 | Data not available |
| SIRT7 | Data not available |
Experimental Protocols
The determination of sirtuin inhibition by compounds like this compound is commonly performed using in vitro fluorometric assays.
Fluorometric Sirtuin Activity/Inhibition Assay
This assay measures the deacetylase activity of a specific sirtuin enzyme on a synthetic acetylated peptide substrate. The substrate is linked to a fluorophore and a quencher. Upon deacetylation by the sirtuin, a developer enzyme cleaves the peptide, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human sirtuin enzyme (SIRT1, SIRT2, etc.)
-
This compound or Tenovin-6
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence)
-
NAD+ (sirtuin co-substrate)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound/Tenovin-6 in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the recombinant sirtuin enzyme, and the NAD+ solution.
-
Inhibitor Addition: Add the diluted this compound/Tenovin-6 or vehicle control (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic acetylated peptide substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well.
-
Fluorescence Measurement: Incubate for a further 10-15 minutes at room temperature and then measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm or 400/505 nm, depending on the fluorophore).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound exerts its cellular effects primarily through the inhibition of SIRT1 and SIRT2, which in turn modulates the acetylation status and activity of their respective downstream targets.
SIRT1-p53 Signaling Pathway
SIRT1 is a key regulator of the tumor suppressor protein p53. By deacetylating p53 at specific lysine residues, SIRT1 negatively regulates its transcriptional activity and promotes its degradation. Inhibition of SIRT1 by this compound leads to hyperacetylation of p53, enhancing its stability and transcriptional activity, ultimately leading to cell cycle arrest and apoptosis.[4][5][6]
Caption: SIRT1-p53 signaling pathway and the effect of this compound.
SIRT2-α-tubulin Signaling Pathway
SIRT2 is a cytoplasmic sirtuin that plays a crucial role in regulating microtubule dynamics through the deacetylation of α-tubulin.[7][8] Acetylation of α-tubulin is associated with stable microtubules, while deacetylation leads to their destabilization. By inhibiting SIRT2, this compound promotes the hyperacetylation of α-tubulin, which can affect various cellular processes, including cell division and intracellular transport.
Caption: SIRT2-α-tubulin pathway and the impact of this compound.
Experimental Workflow for Determining this compound Specificity
The following diagram outlines a typical workflow for assessing the specificity of an inhibitor like this compound against a panel of sirtuin enzymes.
Caption: Workflow for sirtuin inhibitor specificity profiling.
Conclusion
This compound is a valuable research tool that primarily targets SIRT1 and SIRT2. The available quantitative data, predominantly from its water-soluble analog Tenovin-6, indicates a preferential inhibition of SIRT2 over SIRT1, with significantly less activity against SIRT3. Its effects on other sirtuin isoforms have not been extensively characterized. Researchers should consider this specificity profile when designing experiments and interpreting data. The provided experimental protocol offers a standard method for independently verifying these findings and for screening other potential sirtuin inhibitors. The signaling pathway diagrams illustrate the key mechanisms through which this compound is understood to exert its biological effects.
References
- 1. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. librarysearch.bond.edu.au [librarysearch.bond.edu.au]
- 3. selleckchem.com [selleckchem.com]
- 4. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of Sirt1 is correlated to upregulation of p53 and increased apoptosis in epicardial adipose tissue of patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT2, tubulin deacetylation, and oligodendroglia differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenovin-1: A Comparative Guide for Sirtuin Inhibition and p53 Activation
Tenovin-1 is a potent small-molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, specifically targeting SIRT1 and SIRT2.[1][2] Its discovery through a cell-based screen for p53 activators has positioned it as a valuable tool for cancer research and a lead compound for therapeutic development.[1][3] this compound and its more water-soluble analog, Tenovin-6, function by preventing the deacetylation of key cellular proteins, most notably the tumor suppressor p53.[1][4] This guide provides a comparative overview of this compound, summarizing its performance against related compounds and detailing the experimental protocols used for its evaluation.
Mechanism of Action: SIRT1/SIRT2 Inhibition and p53 Activation
This compound's primary mechanism involves the inhibition of SIRT1 and SIRT2.[5][6] In unstressed cells, SIRT1 can deacetylate p53 at lysine 382, marking it for ubiquitination by MDM2 and subsequent proteasomal degradation. By inhibiting SIRT1 and SIRT2, this compound leads to an accumulation of acetylated p53.[1][3] This stabilized and activated p53 can then induce the expression of its downstream targets, such as the cell cycle inhibitor p21, ultimately leading to cell cycle arrest and apoptosis in tumor cells.[1][6] Notably, this compound activates p53 without inducing a DNA damage response.[3] While its effects are pronounced in p53 wild-type cells, this compound can also induce a caspase-independent cell death in p53-null cells, suggesting a broader mechanism of action.[7]
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
Validating the Downstream Targets of Tenovin-1: A Comparative Guide to siRNA-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the downstream targets of Tenovin-1, a potent small molecule inhibitor of sirtuin deacetylases, using small interfering RNA (siRNA). We present supporting experimental data from existing literature and detailed protocols to facilitate the design and execution of robust target validation studies.
This compound is a promising anti-cancer agent that primarily functions by inhibiting SIRT1 and SIRT2, leading to the activation of the tumor suppressor p53.[1][2] This activation triggers a cascade of downstream events, including cell cycle arrest and apoptosis, which contribute to its anti-tumor activity. However, a thorough understanding of the specific downstream effectors mediating these cellular responses is crucial for its clinical development and for identifying potential biomarkers of sensitivity or resistance. siRNA-mediated gene silencing offers a powerful and specific approach to dissecting these pathways.
Comparative Analysis of siRNA-Mediated Target Validation
The following table summarizes the expected outcomes of using siRNA to validate key downstream targets of this compound. This data is synthesized from the known mechanism of action of this compound and the principles of siRNA-based gene silencing.
| Target Gene | siRNA Knockdown Effect on this compound-Induced Phenotype | Rationale | Alternative Validation Methods |
| SIRT1 | Attenuation of p53 acetylation and downstream signaling (e.g., p21 induction, apoptosis). | This compound directly inhibits SIRT1. Knockdown of SIRT1 should phenocopy the effects of this compound, and co-treatment may show a blunted response. | CRISPR/Cas9 knockout of SIRT1, Overexpression of a catalytically inactive SIRT1 mutant. |
| SIRT2 | Partial attenuation of this compound's effects, potentially less pronounced than SIRT1 knockdown in some cell types. | This compound also inhibits SIRT2. The contribution of SIRT2 inhibition to the overall phenotype can be assessed. | CRISPR/Cas9 knockout of SIRT2, Analysis in cell lines with varying SIRT2 expression levels. |
| p53 | Significant reduction in this compound-induced cell cycle arrest and apoptosis in p53-wildtype cells.[3][4] | p53 is a key mediator of this compound's anti-cancer effects. Its knockdown should rescue cells from this compound-induced death. | Comparison of this compound's effects in p53-wildtype versus p53-null cell lines. |
| p21 (CDKN1A) | Abrogation of this compound-induced G1 cell cycle arrest.[5][6][7] | p21 is a primary downstream target of p53 and a critical mediator of cell cycle arrest. | Analysis of cell cycle profiles using flow cytometry in p21-knockout cells treated with this compound. |
| Bax | Reduction in this compound-induced apoptosis. | Bax is a pro-apoptotic protein whose expression can be regulated by p53. Validating its role would confirm the apoptotic pathway. | Measurement of mitochondrial membrane potential, Caspase-3/7 activity assays in Bax-knockout cells. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their validation studies.
siRNA Transfection
This protocol outlines the transient transfection of siRNA into mammalian cells to knockdown the expression of target genes.
Materials:
-
Target-specific siRNA duplexes and a non-targeting (scrambled) control siRNA.
-
Lipofectamine RNAiMAX transfection reagent or similar.
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium.
-
6-well tissue culture plates.
-
Target cells (e.g., cancer cell lines).
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 800 µL of fresh, antibiotic-free complete culture medium to each well.
-
Add the 200 µL of siRNA-lipid complex mixture to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically for each target.
Western Blotting for Protein Expression Analysis
This protocol describes the detection of protein levels to confirm siRNA-mediated knockdown and to assess the effect of this compound on downstream target expression.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-SIRT1, anti-p53, anti-p21, anti-Bax, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and detect the protein bands using an ECL substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates.
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and transfect with siRNA as described above. After 24 hours, treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizing the Pathways and Workflows
This compound Signaling Pathway
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The sirtuin 1/2 inhibitor this compound induces a nonlinear apoptosis-inducing factor-dependent cell death in a p53 null Ewing's sarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the cell cycle arrest protein, p21(WAF1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of p21CIP1 Protein and Cell Cycle Arrest after Inhibition of Aurora B Kinase Is Attributed to Aneuploidy and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of p21/WAF1 and G1 cell-cycle arrest by the chemopreventive agent apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenovin-1: A Comparative Analysis of its Effects on Wild-Type versus Mutant p53 Cells
For researchers, scientists, and drug development professionals, understanding the nuanced effects of small molecule inhibitors is paramount. Tenovin-1, a potent inhibitor of sirtuin deacetylases SIRT1 and SIRT2, has emerged as a significant compound in cancer research due to its ability to activate the p53 tumor suppressor pathway. This guide provides a comprehensive comparison of the effects of this compound on cells expressing wild-type (wt) p53 versus those with mutant (mut) p53, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two p53 States
This compound's primary mechanism of action involves the inhibition of SIRT1 and SIRT2.[1] In cells with wild-type p53, this inhibition leads to an increase in the acetylation of p53 at lysine 382. This post-translational modification stabilizes the p53 protein, protecting it from MDM2-mediated degradation and enhancing its transcriptional activity.[1] Consequently, activated wild-type p53 induces the expression of its downstream targets, such as the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis.[1]
The scenario in cells harboring mutant p53 is more complex. While this compound still inhibits sirtuins, the functional consequences on mutant p53 are different. Some studies suggest that the cytotoxic effects of this compound are not solely dependent on a functional p53, as cell lines with mutant or null p53 also exhibit sensitivity to the compound.[1] This indicates the involvement of p53-independent cell death pathways. However, the interplay between this compound and the "gain-of-function" (GOF) properties of some p53 mutants remains an active area of investigation.[2][3][4][5]
Comparative Efficacy: A Quantitative Look
The differential response of wild-type and mutant p53 cells to this compound is evident in their cellular fate. The following tables summarize the quantitative data from various studies.
| Cell Line | p53 Status | This compound Concentration | Treatment Duration | % Cell Death | Reference |
| BL2 | Wild-Type | 10 µM | 48 hours | >75% | [1] |
| HCT116 | Wild-Type | Not Specified | 48 hours | More susceptible than p53-/- | [1] |
| HCT116 | p53-null | Not Specified | 48 hours | Less susceptible than wild-type | [1] |
| Cell Line | p53 Status | This compound Effect | Downstream Target | Observation | Reference |
| MCF-7 | Wild-Type | p53 activation | p21 | Increased protein and mRNA levels | [1] |
Signaling Pathways Unveiled
The signaling cascades initiated by this compound in wild-type and mutant p53 cells, though originating from the same upstream event (sirtuin inhibition), diverge to produce distinct cellular outcomes.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant p53 Gains Its Function via ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Oncogenic Mutant p53 Gain of Function Nourishes the Vicious Cycle of Tumor Development and Cancer Stem-Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Mutant p53 gain-of-function in cancer. | Semantic Scholar [semanticscholar.org]
A Preclinical Meta-Analysis of Tenovin-1: A Guide for Researchers
Absence of human clinical trial data for Tenovin-1 necessitates a comprehensive review of its preclinical performance and comparison with analogous compounds to guide future research and development. This guide provides a meta-analysis of available preclinical data on this compound, a small molecule p53 activator and sirtuin inhibitor. It is intended for researchers, scientists, and drug development professionals to objectively evaluate its potential and design future studies.
This compound has been identified as a potent activator of the tumor suppressor protein p53 and an inhibitor of the NAD-dependent deacetylases SIRT1 and SIRT2.[1][2] Its mechanism of action involves protecting p53 from degradation by its negative regulator, MDM2, leading to the activation of p53-downstream targets and subsequent cell cycle arrest and apoptosis in cancer cells.[3][4]
Comparative Analysis of Preclinical Data
To provide a comprehensive overview, this analysis compares the preclinical activity of this compound with its more water-soluble analog, Tenovin-6, and other molecules targeting the p53 and sirtuin pathways.
| Compound | Target(s) | In Vitro Activity (IC50/Effective Concentration) | In Vivo Models and Efficacy | Reference(s) |
| This compound | SIRT1, SIRT2, p53 activator | - Inhibits SIRT2 deacetylase activity at 10 µM- Induces cell death in various tumor cell lines (e.g., BL2 Burkitt's lymphoma) at ~10 µM | - Impaired growth of BL2-derived tumor xenografts in SCID mice (92 mg/kg, i.p.) | [1] |
| Tenovin-6 | SIRT1, SIRT2, p53 activator | - SIRT1 IC50: 21 µM- SIRT2 IC50: 10 µM- Inhibits proliferation of pediatric sarcoma cell lines at 2-5 µM | Not specified in the provided results. | [1][5] |
| Cambinol | SIRT1, SIRT2 | - SIRT1 IC50: 56 µM- SIRT2 IC50: 59 µM | - Impaired growth of Burkitt lymphoma xenografts- Lowered tumor burden in an orthotopic xenograft model of hepatocellular carcinoma | [6] |
| Nutlin-3 | MDM2 | Induces p53-dependent apoptosis. | Overcomes tumor resistance in combination with NOTCH inhibitors. | [7] |
| MI-219 | MDM2 | Spiro-oxindole class of MDM2 inhibitors. | Preclinical development. | [8][9] |
| INZ (Inauhzin) | p53 activator | Potent p53 activator identified through computational and cell-based screening. | Not specified in the provided results. | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound and related compounds.
Cell Viability and Growth Inhibition Assays
To assess the cytotoxic and cytostatic effects of this compound and its analogs, researchers commonly employ colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or crystal violet assays.
-
Cell Seeding: Cancer cell lines (e.g., BL2, ARN8, MCF-7) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48 or 72 hours).
-
Quantification:
-
MTT Assay: MTT solution is added to the wells, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
-
Crystal Violet Assay: Cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is read to quantify the total cell biomass.
-
Western Blotting for Protein Expression Analysis
Western blotting is utilized to detect changes in the expression levels of key proteins in the p53 and sirtuin pathways following treatment with this compound.
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, p21, acetylated-p53, SIRT1, SIRT2) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Human cancer cells (e.g., BL2, ARN8) are injected subcutaneously into immunocompromised mice (e.g., SCID mice).
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Compound Administration: Mice are treated with the test compound (e.g., this compound administered intraperitoneally) or a vehicle control according to a specific dosing schedule.
-
Efficacy Assessment: The effect of the treatment on tumor growth is monitored over time. At the end of the study, tumors may be excised and weighed.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs provide a clearer understanding of the scientific rationale and process.
Mechanism of Action of this compound.
Preclinical Evaluation Workflow for this compound.
General p53 Activation Pathway.
References
- 1. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIRT1 and SIRT2 inhibition impairs pediatric soft tissue sarcoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
Tenovin-1 vs. Other DHODH Inhibitors in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tenovin-1 and other prominent dihydroorotate dehydrogenase (DHODH) inhibitors in the context of cancer therapy. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols.
Introduction to DHODH Inhibition in Oncology
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Rapidly proliferating cancer cells have a high demand for pyrimidines, making them particularly vulnerable to the inhibition of this pathway.[1] DHODH inhibitors disrupt this process, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Several DHODH inhibitors, including Leflunomide and Teriflunomide, are already approved for autoimmune diseases and have been investigated for their anticancer potential.[3][4] More potent and selective inhibitors such as Brequinar, ASLAN003, and BAY 2402234 are in various stages of preclinical and clinical development for cancer treatment.[4][5][6]
This compound presents a unique case. Initially identified as an activator of the tumor suppressor p53 through the inhibition of sirtuins (SIRT1 and SIRT2), it was later discovered to be a potent inhibitor of DHODH.[7][8][9] This dual mechanism of action distinguishes this compound from other DHODH inhibitors and is a key focus of this comparative analysis.
Comparative Efficacy of DHODH Inhibitors
The efficacy of DHODH inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against the DHODH enzyme and their ability to inhibit the proliferation of cancer cell lines.
Enzymatic Inhibition
| Inhibitor | DHODH IC50 (nM) | Reference |
| This compound | ~113 | [7] |
| ASLAN003 (Farudodstat) | 35 | [10] |
| BAY 2402234 | 0.42 | [11] |
| Brequinar | 2.1 - 10 | [11][12] |
| Teriflunomide (A77 1726) | 24.5 - ~600 | [11][12][13] |
| Leflunomide | - | |
| H-006 | 3.8 | [2] |
Note: Leflunomide is a prodrug that is converted to its active metabolite, Teriflunomide.[13]
Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | ARN8 | Melanoma | Induces cell death | [9] |
| BL2 | Burkitt's Lymphoma | >75% cell death at 10µM | [9] | |
| ASLAN003 | THP-1 | Acute Myeloid Leukemia | 152 | [6][14] |
| MOLM-14 | Acute Myeloid Leukemia | 582 | [6][14] | |
| KG-1 | Acute Myeloid Leukemia | 382 | [6][14] | |
| BAY 2402234 | Various | Colorectal Cancer | sub-nanomolar to low-nanomolar | [15] |
| Various | Diffuse Large B-cell Lymphoma | sub-nanomolar to low-nanomolar | [16] | |
| Brequinar | HeLa | Cervical Cancer | 338 (48h), 156 (72h) | |
| CaSki | Cervical Cancer | 747 (48h), 228 (72h) | ||
| Teriflunomide | Various | Breast Cancer | 4,000 - 8,000 | [17] |
Mechanism of Action: A Tale of Two Pathways for this compound
The primary mechanism of action for most DHODH inhibitors is the depletion of the pyrimidine pool, leading to cell cycle arrest and apoptosis. This compound, however, possesses a dual mechanism.
DHODH Inhibition Pathway
Inhibition of DHODH blocks the conversion of dihydroorotate to orotate, a crucial step in de novo pyrimidine synthesis. This leads to a depletion of uridine and cytidine triphosphates (UTP and CTP), which are essential for DNA and RNA synthesis. The resulting metabolic stress triggers cell cycle arrest, primarily in the S-phase, and ultimately leads to apoptosis.[1]
p53 Activation Pathway by this compound
This compound was initially discovered as an activator of the p53 tumor suppressor protein.[9] It achieves this by inhibiting SIRT1 and SIRT2, which are Class III histone deacetylases (HDACs) that deacetylate and inactivate p53.[9] By inhibiting these sirtuins, this compound leads to the accumulation of acetylated, active p53.[9] Activated p53 can then induce the transcription of genes involved in cell cycle arrest, apoptosis, and DNA repair.[18]
The dual activity of this compound suggests it may be effective in a broader range of cancers, including those with wild-type p53, and could potentially overcome resistance mechanisms that might arise from targeting only the DHODH pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of DHODH inhibitors.
DHODH Enzyme Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH. A common method involves monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, CoQ10, and DCIP.
-
Add the test compound (e.g., this compound or other inhibitors) at various concentrations to the wells of the microplate.
-
Add the recombinant DHODH enzyme to the wells and pre-incubate for a specified time (e.g., 30 minutes at 25°C).
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This assay determines the effect of DHODH inhibitors on the proliferation and survival of cancer cells. The MTT or CellTiter-Glo® assays are commonly used methods.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DHODH inhibitors
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay
-
Microplate reader (for absorbance or luminescence)
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the DHODH inhibitor for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
For MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. b. Add solubilization solution to dissolve the formazan crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: a. Add the CellTiter-Glo® reagent to each well. b. Shake the plate for 2 minutes to induce cell lysis. c. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. d. Measure the luminescence.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
p53 Activation Assay (Western Blot)
This assay is used to assess the activation of p53, often by measuring the levels of total and acetylated p53, as well as the expression of its downstream target, p21.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-acetyl-p53, anti-p21, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of p53, acetylated p53, and p21, normalized to a loading control (β-actin or GAPDH).
Conclusion
The landscape of DHODH inhibitors in cancer therapy is evolving, with several potent and selective molecules emerging. This compound stands out due to its dual mechanism of action, targeting both DHODH and the p53 pathway through sirtuin inhibition. This polypharmacology may offer therapeutic advantages in certain cancer contexts. However, newer generation DHODH inhibitors like ASLAN003 and BAY 2402234 demonstrate significantly greater potency in enzymatic and cellular assays. The choice of a DHODH inhibitor for a specific therapeutic application will likely depend on the genetic background of the tumor, such as its p53 status, and the desire for a targeted versus a multi-pathway approach. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds, both as monotherapies and in combination with other anticancer agents.
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. licorbio.com [licorbio.com]
Safety Operating Guide
Proper Disposal of Tenovin-1: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This document provides essential, step-by-step guidance for the proper disposal of Tenovin-1, a SIRT1/SIRT2 inhibitor and p53 activator commonly used in research.
Adherence to these procedures is critical to mitigate risks to personnel and the environment, as this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of dust or aerosols[1]. In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes and seek medical attention.
-
Skin Contact: Flush skin with plenty of water after removing contaminated clothing. Wash clothing before reuse.
-
Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention[1].
Step-by-Step Disposal Protocol for this compound
The primary directive for this compound disposal is to treat it as hazardous chemical waste. It must not be disposed of in the regular trash or down the drain.
-
Waste Collection:
-
Collect all this compound waste, including unused or expired product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is tightly sealed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents[1].
-
-
Disposal:
-
The final and most critical step is to arrange for the disposal of the container through an approved and licensed hazardous waste disposal company[1]. Contact your institution's Environmental Health and Safety (EHS) department to coordinate a pickup. They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.
-
Avoid any release into the environment. Spills should be collected and treated as hazardous waste[1].
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for safe handling and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₃N₃O₂S | [1][2][3][4][5] |
| Molecular Weight | 369.48 g/mol | [1][2][5][6] |
| Solubility | DMSO: ≥15 mg/mL (with gentle warming), 74 mg/ml (200 mM), 5 mg/mL, 0.25 mg/ml | [2][3][5][7] |
| DMF: 0.50 mg/ml, 0.25 mg/ml | [2][4] | |
| 15% Captisol: 15 mg/ml | [3] | |
| Storage Temperature | 2-8°C (Solid) | [5] |
| -20°C (Powder) | [1] | |
| -80°C (in solvent) | [1] | |
| Stability | ≥ 4 years (as supplied) | [4] |
| Solutions in DMSO may be stored at -20°C for up to 3 months | [2] |
Experimental Workflow & Disposal Pathway
The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for handling and disposal of this compound.
Caption: Decision pathway for this compound waste segregation and disposal.
References
Essential Safety and Operational Guide for Handling Tenovin-1
Tenovin-1 is a potent small molecule with significant biological activity, primarily known as a p53 activator and an inhibitor of the sirtuin deacetylases SIRT1 and SIRT2.[1][2][3] Its handling requires strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential safety, logistical, and operational information for researchers, scientists, and drug development professionals working with this compound.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented below, offering a quick reference for its physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₃N₃O₂S | [4][5] |
| Molecular Weight | 369.48 g/mol | [4][5] |
| Appearance | White to off-white solid | [4] |
| Solubility | DMSO: up to 250 mg/mL (676.62 mM) | [2] |
| DMF: 0.25 mg/mL | [4] | |
| Water: Insoluble | [2] | |
| Ethanol: Insoluble | [2] | |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (in Solvent) | -80°C for up to 1 year | [2] |
| CAS Number | 380315-80-0 | [5] |
Personal Protective Equipment (PPE) and Handling
Adherence to proper personal protective equipment protocols is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Requirement | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or aerosolized particles of this compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat or impervious clothing | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes the inhalation of any dust or aerosols. For weighing and preparing solutions, a fume hood is strongly recommended. |
Handling Precautions:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
-
Wash hands thoroughly after handling.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid measures are crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately. |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and laboratory hazards.
Spill Management:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before cleaning, don the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Clean the Area: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of Waste: Collect all contaminated materials in a sealed, labeled container for proper disposal.
Disposal Plan:
-
Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published literature and standard laboratory practices.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Under a chemical fume hood, weigh the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, dissolve 3.7 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
In Vitro Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116, BL2, ARN8)[2]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical final concentration range for initial screening is 1-10 µM.[2]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC₅₀ value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line (e.g., ARN8 or BL2)[2]
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle for in vivo administration (e.g., 15% Captisol)[2]
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation. For example, a suspension for intraperitoneal (i.p.) injection can be made in 15% Captisol.[2]
-
Administer this compound to the treatment group at a specified dose (e.g., 92.5 mg/kg) via the chosen route (e.g., i.p. injection) daily or on a set schedule.[2] Administer the vehicle to the control group.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Signaling Pathway and Experimental Workflow
This compound's primary mechanism of action involves the inhibition of SIRT1 and SIRT2, leading to the activation of the p53 tumor suppressor protein.[2][3] This is achieved by preventing the MDM2-mediated ubiquitination and subsequent degradation of p53.[2]
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 activation.
This diagram illustrates that this compound inhibits the deacetylase activity of SIRT1 and SIRT2. This inhibition prevents the deacetylation of p53, making it less susceptible to MDM2-mediated ubiquitination and subsequent proteasomal degradation. The stabilized and activated p53 can then act as a transcription factor to induce apoptosis and cell cycle arrest in cancer cells.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
